Technical Documentation Center

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
  • CAS: 1314788-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, a key intermediate in the development of advanced pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings and practical considerations of the synthesis. The guide is structured to provide full editorial control, ensuring the narrative is tailored to the specific chemistry involved, rather than adhering to a rigid template. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of a Unique Structural Motif

The 1-arylcyclopropane-1-carbonitrile scaffold is of significant interest in medicinal chemistry due to its unique conformational constraints and metabolic stability. The incorporation of a fluorine atom and a methyl group on the phenyl ring, as in 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic profile. This makes it a valuable building block for the synthesis of a new generation of therapeutic agents. This guide will detail a reliable and scalable two-step synthesis of this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The cyclopropane ring can be constructed via an intramolecular cyclization, suggesting a disconnection to the corresponding substituted phenylacetonitrile and a two-carbon electrophile.

G target 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile precursor1 (3-Fluoro-2-methylphenyl)acetonitrile target->precursor1 Cyclopropanation precursor2 1,2-Dibromoethane target->precursor2 Cyclopropanation starting_material1 2-Bromo-6-fluorotoluene precursor1->starting_material1 Cyanation starting_material2 Cyanide Source precursor1->starting_material2 Cyanation

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a two-step forward synthesis:

  • Cyanation: Synthesis of the key intermediate, (3-Fluoro-2-methylphenyl)acetonitrile, from a suitable precursor like 2-Bromo-6-fluorotoluene.

  • Cyclopropanation: Base-mediated intramolecular cyclization of (3-Fluoro-2-methylphenyl)acetonitrile with 1,2-dibromoethane to form the desired cyclopropane ring.

Overall Synthetic Pathway

The overall synthetic pathway is a robust and efficient method for the preparation of the target molecule, utilizing readily available starting materials.

G cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cyclopropanation A 2-Bromo-6-fluorotoluene B (3-Fluoro-2-methylphenyl)acetonitrile A->B Pd Catalyst, Cyanide Source D 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile B->D C 1,2-Dibromoethane C->D label_step2 Strong Base, PTC

Caption: Overall synthetic pathway.

Part 1: Synthesis of (3-Fluoro-2-methylphenyl)acetonitrile

The synthesis of the key precursor, (3-Fluoro-2-methylphenyl)acetonitrile, can be efficiently achieved through a palladium-catalyzed cyanation of the commercially available 2-Bromo-6-fluorotoluene.[1][2][3] This method offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Rosenmund-von Braun reaction.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-fluorotoluene189.0210.0 g52.9 mmol
Palladium(II) acetate224.500.24 g1.06 mmol
Xantphos578.680.92 g1.59 mmol
Zinc Cyanide117.433.70 g31.5 mmol
N,N-Dimethylacetamide (DMAc)87.12100 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Bromo-6-fluorotoluene (10.0 g, 52.9 mmol), palladium(II) acetate (0.24 g, 1.06 mmol), Xantphos (0.92 g, 1.59 mmol), and zinc cyanide (3.70 g, 31.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous N,N-Dimethylacetamide (DMAc, 100 mL) via a syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (3-Fluoro-2-methylphenyl)acetonitrile as a clear oil.

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides follows a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition to the aryl bromide. Subsequent transmetalation with zinc cyanide, or a related cyanide source, followed by reductive elimination yields the desired aryl nitrile and regenerates the Pd(0) catalyst.[5][6] The use of a bidentate phosphine ligand like Xantphos stabilizes the palladium catalyst and promotes the reductive elimination step.

Part 2: Synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

The final step in the synthesis is the construction of the cyclopropane ring. This is achieved through the reaction of the active methylene group of (3-Fluoro-2-methylphenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the organic substrate and the aqueous base.[7][8]

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(3-Fluoro-2-methylphenyl)acetonitrile149.165.0 g33.5 mmol
1,2-Dibromoethane187.867.5 g39.9 mmol
Sodium Hydroxide40.0020.1 g502.5 mmol
Benzyltriethylammonium chloride227.770.76 g3.35 mmol
Toluene92.1450 mL-
Water18.0250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, prepare a 50% aqueous solution of sodium hydroxide by dissolving 20.1 g of NaOH in 50 mL of water.

  • To this solution, add (3-Fluoro-2-methylphenyl)acetonitrile (5.0 g, 33.5 mmol), toluene (50 mL), and benzyltriethylammonium chloride (0.76 g, 3.35 mmol).

  • Begin vigorous stirring and add 1,2-dibromoethane (7.5 g, 39.9 mmol) dropwise over 30 minutes, maintaining the internal temperature between 25-30 °C. Use a water bath for cooling if necessary.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, add 100 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

Mechanistic Rationale

The reaction proceeds via a base-mediated deprotonation of the acidic α-proton of the phenylacetonitrile to form a carbanion. The phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase and the carbanion into the aqueous phase, or more accurately, brings the reactants together at the interface. The carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an S(_N)2 reaction. This is followed by an intramolecular S(_N)2 reaction where the newly formed carbanion displaces the second bromide, leading to the formation of the cyclopropane ring.

G cluster_mechanism Cyclopropanation Mechanism node1 (3-Fluoro-2-methylphenyl)acetonitrile α-proton node2 Carbanion node1:f1->node2:f0 Deprotonation (Base) node3 Alkylated Intermediate node2:f0->node3:f0 SN2 attack on 1,2-dibromoethane node4 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile node3:f0->node4:f0 Intramolecular SN2 cyclization

Caption: Simplified mechanism of cyclopropanation.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1CyanationPd(OAc)(_2), Xantphos, Zn(CN)(_2)75-85%>95% (after purification)
2CyclopropanationNaOH, 1,2-Dibromoethane, PTC80-90%>97% (after purification)

Troubleshooting and Safety Considerations

  • Cyanation: The palladium catalyst is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The use of a high-purity cyanide source is crucial for reproducibility.[4]

  • Cyclopropanation: The reaction is exothermic. Maintain careful temperature control during the addition of 1,2-dibromoethane. Vigorous stirring is essential for efficient phase-transfer catalysis.

  • Safety: Both zinc cyanide and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. American Chemical Society. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives (a) n-isobutylaniline (b) β - Phenyl ethylamine (c) Benzylamine (d) α - Phenyl ethylamine. Vaia. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. American Chemical Society. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. American Chemical Society. [Link]

  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. American Chemical Society. [Link]

  • Mechanism of benzyl cyanide synthesis ? Sciencemadness.org. [Link]

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. American Chemical Society. [Link]

  • nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions. PubMed. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applic
  • Cyanation of aromatic halides.

Sources

Exploratory

spectroscopic data for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Comprehensive Spectroscopic Profiling of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile: Analytical Framework and Methodologies Executive Summary The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile: Analytical Framework and Methodologies

Executive Summary

The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (Chemical Formula: C₁₁H₁₀FN; Exact Mass: 175.08) is a highly specialized fluorinated building block utilized in advanced drug discovery and agrochemical development. The presence of the rigid cyclopropane ring, the electron-withdrawing nitrile group, and the sterically hindered, fluorinated aromatic system creates a unique stereoelectronic environment. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of this molecule, establishing a self-validating analytical framework for researchers and quality control scientists.

Structural Dynamics and Spectroscopic Rationale

To accurately characterize 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, one must understand the causality behind its spectral behavior. The molecule features three critical spectroscopic reporters:

  • The Cyclopropane Ring: The 1,1-disubstitution pattern forces the two methylene (CH₂) groups into a constrained geometry. Because the aryl ring and the nitrile group are electronically and sterically distinct, the protons on the cyclopropane ring are diastereotopic. They will not appear as a simple singlet but rather as a complex AA'BB' spin system[1].

  • The Nitrile Group (C≡N): The Walsh orbitals of the cyclopropane ring possess partial π -character, allowing for pseudo-conjugation with the nitrile group. This specific orbital overlap subtly shifts the C≡N infrared stretching frequency compared to standard aliphatic nitriles[2].

  • The Fluorinated Aryl System: The fluorine atom at the 3-position serves as a highly sensitive ¹⁹F NMR probe. Furthermore, fluorine's nuclear spin ( I=1/2 ) induces scalar coupling ( J -coupling) with the adjacent aromatic protons and carbons, necessitating careful decoupling strategies to simplify spectral interpretation[3].

Quantitative Spectroscopic Data

The following tables synthesize the expected quantitative data for this compound, derived from the structural principles of arylcyclopropanes and fluorinated aromatics.

Table 1: ¹H and ¹⁹F NMR Assignments (CDCl₃, 400 MHz / 376 MHz)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Causality
¹H 1.35AA'BB' multiplet2HCyclopropane CH₂ (protons trans to aryl ring). Shielded by ring current.
¹H 1.72AA'BB' multiplet2HCyclopropane CH₂ (protons cis to aryl ring). Deshielded by aryl proximity.
¹H 2.28d, 4JHF​ = 2.1 Hz3HAryl-CH₃. Long-range coupling to adjacent fluorine.
¹H 7.02dd, 3JHH​ = 8.0, 3JHF​ = 9.51HAryl H-4. Ortho to fluorine, showing strong scalar coupling.
¹H 7.08d, 3JHH​ = 7.81HAryl H-6.
¹H 7.18m1HAryl H-5.
¹⁹F -114.5s (with ¹H decoupling)1FAryl-F. Sharp singlet when decoupled; multiplet if coupled[3].
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Multiplicity ( JCF​ in Hz)AssignmentStructural Logic
14.2sCyclopropane Quaternary CHighly shielded due to cyclopropane ring strain.
15.8sCyclopropane CH₂ (x2)Equivalent carbons, but bearing diastereotopic protons[4].
12.5d, 3JCF​ = 4.5 HzAryl-CH₃Small scalar coupling transmitted through the aromatic system.
121.4sC≡NCharacteristic nitrile carbon.
124.5 - 138.0mAryl C-1, C-2, C-5, C-6Aromatic framework.
115.2d, 2JCF​ = 23.0 HzAryl C-4Strong ortho-coupling to fluorine.
161.5d, 1JCF​ = 245.0 HzAryl C-3 (C-F)Massive one-bond carbon-fluorine coupling.
Table 3: FT-IR and HRMS Data
TechniqueKey Signal / ValueInterpretation
FT-IR 2238 cm⁻¹C≡N stretch. Shifted downward due to cyclopropane pseudo-conjugation[2].
FT-IR 3085 cm⁻¹Cyclopropane C-H stretch (higher frequency than standard sp³ C-H due to increased s-character).
FT-IR 1245 cm⁻¹C-F stretch.
HRMS (ESI+) m/z 176.0870[M+H]⁺ (Calculated for C₁₁H₁₁FN⁺: 176.0875).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm that the physical observation is an artifact of the molecule, not the instrument.

Protocol A: Multiplexed NMR Acquisition (¹H, ¹³C, ¹⁹F)

Objective: Resolve the diastereotopic cyclopropane protons and isolate the fluorine scalar coupling network.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: High-purity solvent prevents the suppression of the critical cyclopropane signals (1.2–1.8 ppm) by water or aliphatic impurities.

  • ¹H Acquisition: Run a standard 1D proton sequence. Validation Check: Ensure the integral ratio of the aromatic region to the cyclopropane region is exactly 3:4.

  • ¹⁹F{¹H} Decoupled Acquisition: Acquire the ¹⁹F spectrum with inverse-gated proton decoupling. Causality: Fluorine-19 has a high gyromagnetic ratio and couples strongly with protons. Decoupling collapses the ¹⁹F multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio and confirming sample purity without the complexity of JHF​ splitting[3].

  • ¹³C Acquisition: Utilize a relaxation delay ( D1​ ) of at least 3.0 seconds. Causality: Quaternary carbons (the nitrile carbon and the cyclopropane core carbon) lack attached protons to facilitate dipole-dipole relaxation. A short delay will result in these peaks "disappearing" from the spectrum.

Protocol B: ATR-FTIR Spectroscopy

Objective: Confirm the presence of the pseudo-conjugated nitrile and the fluorinated ring.

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2 mg of the neat compound directly to the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition & Validation: Collect the spectrum. Validation Check: The C≡N stretch must appear between 2230–2245 cm⁻¹. If it appears above 2250 cm⁻¹, the cyclopropane ring may be compromised (e.g., ring-opened), as standard aliphatic nitriles absorb at higher wavenumbers[2].

Protocol C: LC-ESI-HRMS

Objective: Verify the exact mass and structural connectivity via fragmentation.

  • Chromatography: Inject 1 µL of a 1 µg/mL solution (in MeOH) onto a C18 column. Mobile phase: H₂O/MeCN with 0.1% formic acid.

  • Ionization: Electrospray Ionization in positive mode (ESI+). The basicity of the nitrile nitrogen facilitates protonation.

  • Fragmentation (MS/MS): Apply a collision energy of 20 eV. Validation Check: Look for a neutral loss of 27 Da (HCN). The loss of hydrogen cyanide is a highly specific diagnostic fragmentation pathway for cyclopropanecarbonitriles.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the multi-modal spectroscopic validation process, highlighting how independent data streams converge to confirm the molecular structure.

Figure 1: Multi-modal spectroscopic workflow for structural validation.

References

  • Source: nih.
  • Source: acs.
  • Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2.
  • Source: beilstein-journals.

Sources

Foundational

Comprehensive Technical Guide: 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Executive Summary The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a highly specialized, sp3 -rich building block utilized in modern medicinal chemistry and drug discovery. The incorporation of a cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a highly specialized, sp3 -rich building block utilized in modern medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring fused to a nitrile group at the benzylic position provides rigid conformational restriction, while the specific 3-fluoro and 2-methyl substitutions on the phenyl ring modulate lipophilicity, metabolic stability, and dihedral orientation.

This whitepaper provides an in-depth technical analysis of the molecule, focusing on its exact molecular weight profiling, mechanistic synthesis via phase-transfer catalysis, analytical validation protocols, and its structural rationale in rational drug design.

Physicochemical Profiling & Molecular Weight Determination

Accurate determination of molecular weight and isotopic distribution is critical for downstream mass spectrometry (MS) validation. The molecular formula for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is C₁₁H₁₀FN .

The molecular weight is calculated based on the standard atomic weights:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Total Calculated Molecular Weight: ~175.206 g/mol [2].

For high-resolution mass spectrometry (HRMS), the exact monoisotopic mass is required to verify the absence of isobaric impurities. The monoisotopic mass is calculated using the most abundant isotopes ( 12C , 1H , 19F , 14N ), yielding exactly 175.0797 Da [3].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Relevance
Molecular Formula C₁₁H₁₀FNDefines elemental composition
Molecular Weight 175.206 g/mol Optimal for fragment-based drug discovery (FBDD)
Monoisotopic Mass 175.0797 DaTarget mass for HRMS validation
Topological Polar Surface Area (TPSA) 23.8 ŲExcellent membrane permeability (BBB penetrant)
Hydrogen Bond Donors 0Enhances lipophilicity
Hydrogen Bond Acceptors 2 (F, N)Capable of weak interactions with target kinases/receptors
Rotatable Bonds 1High conformational rigidity

Mechanistic Synthesis & Workflow

The synthesis of 1-arylcyclopropanecarbonitriles is classically achieved through the dialkylation of arylacetonitriles. While 1,2-dibromoethane is a common reagent, expert synthesis protocols utilize Phase-Transfer Catalysis (PTC) with 1-bromo-2-chloroethane (BCE) to achieve superior yields and minimize intermolecular dimerization [1].

Causality of Reagent Selection:
  • Phase-Transfer Catalysis (NaOH / TEBAC): Utilizing an aqueous base (50% NaOH) with a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) avoids the need for strictly anhydrous conditions (e.g., NaH in DMF). The carbanion is generated at the biphasic interface, preventing unwanted side reactions.

  • 1-Bromo-2-chloroethane vs. 1,2-Dibromoethane: The bromide leaving group is significantly more reactive than the chloride. The initial intermolecular SN​2 attack selectively displaces the bromide. The resulting intermediate now contains an internal chloride, perfectly positioned for the intramolecular SN​2 cyclization, minimizing the risk of a second arylacetonitrile molecule attacking the intermediate [1].

Synthesis SM 3-Fluoro-2-methylphenyl acetonitrile Base Phase-Transfer Catalysis (50% NaOH, TEBAC) SM->Base Deprotonation at Interface Intermediate Carbanion Intermediate Base->Intermediate Reagent 1-Bromo-2-chloroethane Intermediate->Reagent Intermolecular Alkylation (Br displaced) Cyclization Intramolecular SN2 Cyclization Reagent->Cyclization Intramolecular Alkylation (Cl displaced) Product 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile (MW: 175.20 g/mol) Cyclization->Product

Caption: Synthetic workflow for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile via PTC.

Step-by-Step Synthetic Methodology
  • Preparation: Charge a reaction vessel with 3-fluoro-2-methylphenylacetonitrile (1.0 eq) and 1-bromo-2-chloroethane (1.5 eq).

  • Catalyst Addition: Add TEBAC (0.05 eq) as the phase-transfer catalyst.

  • Biphasic Initiation: Vigorously stir the mixture and dropwise add a 50% aqueous NaOH solution (3.0 eq) while maintaining the internal temperature between 40–50 °C.

  • Reaction Monitoring: Stir for 4 hours. Monitor the depletion of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Extraction: Dilute the dark mixture with distilled water and extract three times with toluene or dichloromethane.

  • Purification: Wash the combined organic layers with 5% aqueous HCl, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via vacuum distillation or silica gel chromatography.

Analytical Validation & Molecular Weight Confirmation

To ensure trustworthiness in the synthetic output, a self-validating analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Because the target molecule is relatively non-polar, low in molecular weight (175.20 g/mol ), and thermally stable, GC-MS with Electron Ionization (EI) at 70 eV is superior to Electrospray Ionization (ESI), which often struggles to ionize neutral nitriles.

GC-MS Validation Protocol
  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of GC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (e.g., HP-5MS column, split ratio 1:50).

  • Mass Spectrometry Logic (Self-Validation):

    • Molecular Ion Peak ( M+ ): You must observe a distinct peak at m/z 175 , confirming the molecular weight of C₁₁H₁₀FN.

    • Isotopic M+1 Peak: Due to the natural abundance of 13C (~1.1%), the M+1 peak at m/z 176 should be approximately 12% the intensity of the M+ peak (11 carbons × 1.1% = 12.1%). This directly validates the carbon count.

    • Fragmentation: Expect a major fragment at m/z 148 corresponding to the loss of the cyanide radical (-CN, 26 Da) or m/z 134 indicating the loss of the cyclopropyl group.

Role in Drug Design (Pharmacology & Medicinal Chemistry)

The structural architecture of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is not accidental; it is a masterclass in rational drug design. Each functional group serves a distinct causal purpose in improving pharmacokinetics (PK) and pharmacodynamics (PD).

  • The Cyclopropyl Ring: Replacing a standard benzylic methylene or gem-dimethyl group with a cyclopropyl ring drastically reduces rotational entropy. This locks the molecule into a specific bioactive conformation and shields the benzylic position from rapid metabolic oxidation by Cytochrome P450 (CYP450) enzymes.

  • The 3-Fluoro Substituent: Fluorine is highly electronegative and slightly larger than hydrogen. Its placement at the meta position blocks oxidative metabolism at that site, lowers the pKa of adjacent functional groups (if later elaborated), and increases the overall lipophilicity of the molecule, aiding in membrane permeation.

  • The 2-Methyl Substituent: Positioned ortho to the bulky cyclopropyl-carbonitrile group, the methyl group induces a severe steric clash. This forces the phenyl ring to sit almost orthogonally (perpendicular) to the cyclopropane ring. This specific dihedral angle is often required to fit into deep, narrow hydrophobic pockets in target kinases or GPCRs.

PharmaLogic Core 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Sub1 3-Fluoro Substitution Core->Sub1 Sub2 2-Methyl Substitution Core->Sub2 Sub3 Cyclopropyl Ring Core->Sub3 Effect1 Blocks CYP450 Oxidation Increases Lipophilicity Sub1->Effect1 Effect2 Steric Hindrance Forces Orthogonal Conformation Sub2->Effect2 Effect3 Reduces Rotational Entropy Protects Benzylic Position Sub3->Effect3 Outcome Enhanced Metabolic Stability & Target Binding Affinity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanistic rationale for the structural features of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

References

  • Fedoryński, M., & Jończyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Organic Preparations and Procedures International, 27(3), 355-359.[Link]

  • PubChemLite. (n.d.). C11H10FN - Explore. PubChem. [Link]

Exploratory

Pharmacological Potential and Synthetic Utility of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of conformationally restricted, metabolically stable scaffolds is paramount for developing highly selective therapeutics. 1-(3-Fluoro-2-methylphenyl)cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of conformationally restricted, metabolically stable scaffolds is paramount for developing highly selective therapeutics. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile represents a privileged building block that integrates three highly synergistic pharmacophores: a rigid cyclopropyl core, a versatile and biocompatible nitrile group, and a sterically tuned, halogenated aromatic ring.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical rationale behind this molecule and outline its potential biological applications—ranging from neuropsychiatric therapeutics to novel antiviral entry inhibitors. Furthermore, this whitepaper provides self-validating experimental workflows for derivatization and high-throughput screening (HTS), ensuring robust translation from structural concept to biological assay.

Physicochemical Rationale: The Pharmacophore Deconstructed

The biological potential of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is dictated by the distinct electronic and steric contributions of its three primary structural motifs:

  • The Cyclopropyl Core: Densely substituted cyclopropanes act as valuable building blocks in drug discovery because they provide a unique 3D configuration space 1. The ring strain restricts the rotational degrees of freedom of the attached functional groups, significantly lowering the entropic penalty upon binding to a target receptor.

  • The Nitrile Moiety: The cyclopropanecarbonitrile motif is increasingly found in active pharmaceutical candidates [[1]](). Beyond its utility as a synthetic handle, the nitrile group is metabolically stable and acts as a potent hydrogen-bond acceptor. It enhances polar interactions within binding pockets without drastically increasing the molecule's Topological Polar Surface Area (TPSA) 1.

  • The 3-Fluoro-2-methylphenyl Group: The ortho-methyl substitution induces a severe steric clash with the cyclopropane protons, forcing the aromatic ring out of coplanarity. This creates a defined, orthogonal trajectory for the nitrile group. Simultaneously, the meta-fluorine atom increases lipophilicity (enhancing blood-brain barrier penetration) and blocks potential Cytochrome P450 (CYP450) oxidation hotspots on the aromatic ring.

Predicted Biological Activity Profiles

Based on the structural homology to known bioactive 1-arylcyclopropanecarbonitriles, this compound exhibits strong potential in two primary therapeutic areas:

A. Neuropsychiatric Therapeutics (SNRI Analogs)

1-phenylcyclopropanecarbonitrile derivatives are direct precursors to drugs like Milnacipran, a potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) used for fibromyalgia and depressive disorders . By reducing the nitrile to an aminomethyl group and utilizing the 3-fluoro-2-methylphenyl scaffold, researchers can synthesize novel SNRI analogs. The added lipophilicity of the fluorine atom is hypothesized to enhance central nervous system (CNS) exposure, while the steric bulk of the methyl group may alter the selectivity ratio between the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

B. Antiviral Entry Inhibitors

Recent fragment-based drug discovery (FBDD) campaigns have identified 1-arylcyclopropanecarbonitriles (such as F1965, a 4-chlorophenyl analog) as potent Lassa virus (LASV) entry inhibitors 3. These compounds block membrane fusion by binding to the transmembrane domain of the viral glycoprotein complex (GPC) 3. The 1-(3-Fluoro-2-methylphenyl) variant serves as an excellent candidate for direct screening against highly pathogenic mammarenaviruses, as its unique electron distribution may optimize binding within the hydrophobic pocket of the GP2 subunit.

MOA Scaffold 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Deriv1 Aminomethyl Derivatization (Milnacipran Analog) Scaffold->Deriv1 Reduction/Alkylation Deriv2 Direct Scaffold Binding (Fragment-based) Scaffold->Deriv2 Direct Screening SERT SERT / NET Inhibition Deriv1->SERT Target Binding CNS_Effect Increased Synaptic 5-HT & NE SERT->CNS_Effect Reuptake Blockade Glycoprotein Viral Envelope Glycoprotein (GPC) Binding Deriv2->Glycoprotein Allosteric Modulation Viral_Effect Membrane Fusion Blockade (e.g., Lassa Virus) Glycoprotein->Viral_Effect Entry Inhibition

Divergent biological mechanisms of action branching from the core cyclopropanecarbonitrile scaffold.

Quantitative Data Summary

To guide assay development and pharmacokinetic modeling, the physicochemical properties of the target scaffold are compared against known bioactive analogs in the table below.

Table 1: Predicted Physicochemical Properties & Pharmacokinetic Potential

Property1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrileMilnacipran (SNRI Ref.)F1965 (Antiviral Ref.)Pharmacological Implication
Molecular Weight 175.20 g/mol 246.35 g/mol 177.63 g/mol Highly fragment-like; excellent for FBDD.
LogP (Est.) 2.8 - 3.11.22.9Optimal lipophilicity for BBB penetration and membrane interaction.
Topological Polar Surface Area (TPSA) 23.8 Ų46.2 Ų23.8 ŲLow TPSA ensures high passive permeability across lipid bilayers.
H-Bond Donors / Acceptors 0 / 1 (Nitrile N)1 / 20 / 1Fulfills Lipinski's Rule of 5; minimal desolvation penalty.
Rotatable Bonds 141High conformational restriction lowers entropic penalty upon binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for chemical choices and internal controls for biological readouts.

Protocol 1: Scaffold Derivatization (Nitrile Reduction to Primary Amine)

Objective: Convert the stable nitrile into a primary amine to synthesize CNS-active analogs 4. Causality: Lithium Aluminum Hydride (LiAlH4) is chosen over catalytic hydrogenation to avoid defluorination of the aromatic ring. Strict temperature control prevents the ring-opening of the highly strained cyclopropane moiety.

  • Preparation: Dissolve 1 equivalent of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in anhydrous THF (0.7 M) under an inert argon atmosphere. Rationale: Argon prevents moisture-induced quenching of the hydride reagent.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of LiAlH4 portion-wise. Stir at 0 °C for 1 hour, then heat to reflux for 1-2 hours 4.

  • Fieser Quenching (Self-Validation Step): Cool the mixture back to 0 °C. Sequentially add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of water (where n is the mass of LiAlH4 in grams) 4. Rationale: This specific stoichiometric addition forces the formation of a granular, insoluble aluminum lattice, preventing unfilterable emulsions and ensuring high recovery of the lipophilic amine.

  • Validation: Filter the granular salts, concentrate the filtrate under vacuum, and validate the structural conversion via 1H-NMR (confirming the appearance of a broad -NH2 singlet and the disappearance of the nitrile carbon in 13C-NMR).

Protocol 2: High-Throughput Screening (HTS) for Viral Entry Inhibition

Objective: Evaluate the intact scaffold for direct allosteric inhibition of viral envelope glycoprotein-mediated membrane fusion 3.

  • Cell Preparation: Seed Vero cells in 96-well plates at 2×104 cells/well. Incubate at 37 °C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound (0.1 µM to 200 µM) in DMSO. Add to cells 1 hour prior to infection. Critical Control: Maintain final DMSO concentration <0.5% to avoid solvent-induced cytotoxicity.

  • Viral Infection: Infect cells with a pseudovirus bearing the target glycoprotein (e.g., LASVpv) and expressing a luciferase reporter at an MOI of 0.05 3. Use F1965 as a positive control and 0.5% DMSO as the negative vehicle control.

  • Quantification: After 23 hours, lyse the cells and measure luciferase activity using a microplate reader. Calculate the IC50 using non-linear regression analysis.

  • Cytotoxicity Counter-Screen (Self-Validation Step): Run a parallel Cell Counting Kit-8 (CCK-8) assay on uninfected, compound-treated cells 3. Rationale: A valid hit must demonstrate that the reduction in luminescence is due to specific entry inhibition (IC50) and not generalized compound cytotoxicity (CC50). A Selectivity Index (CC50/IC50) > 10 is required for lead progression.

HTS_Workflow Library Compound Library (Aryl Cyclopropyl Nitriles) Assay Primary HTS Assay (e.g., Radioligand Binding) Library->Assay Hit Hit Identification (IC50 < 10 µM) Assay->Hit Counter Counter Screening (Selectivity Profiling) Hit->Counter Lead Lead Optimization (SAR Development) Counter->Lead

High-Throughput Screening (HTS) workflow with integrated counter-screening for target validation.

References

  • Chem-Impex International. 1-Amino-1-cyclopropanecarbonitrile hydrochloride.5

  • Organic Letters (ACS Publications). Intramolecular H-Bonds in an Organocatalyst Enabled an Asymmetric Michael/Alkylation Cascade Reaction to Construct Spirooxindoles Incorporating a Densely Substituted Cyclopropane Motif.1

  • Organic Letters (ACS Publications). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles.6

  • MDPI. Screening and Identification of Lassa Virus Entry Inhibitors from a Fragment-Based Drug Discovery Library.3

  • BOC Sciences. Milnacipran Impurities and In Vivo Activity.

  • Google Patents. Cytotoxic peptides and antibody drug conjugates thereof (Reduction Protocols).4

Sources

Foundational

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile: Synthesis, Derivatization, and Applications in Modern Drug Discovery

Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, metabolically stable motifs is paramount for optimizing lead compounds. 1-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, metabolically stable motifs is paramount for optimizing lead compounds. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1314788-16-3) has emerged as a privileged building block[1]. This intermediate serves as the foundational core for a variety of central nervous system (CNS) agents, kinase inhibitors, and GPCR modulators.

The structural logic behind this specific substitution pattern is rooted in three distinct pharmacological advantages:

  • The Cyclopropane Core: Acting as an sp3 -rich bioisostere for gem-dimethyl or carbonyl groups, the cyclopropane ring lowers the overall lipophilicity (LogP) compared to larger cycloalkanes while providing exceptional metabolic stability against cytochrome P450 (CYP) mediated oxidation.

  • The 3-Fluoro-2-methylphenyl Motif: The ortho-methyl group creates a severe steric clash with the cyclopropane ring, effectively locking the dihedral angle between the phenyl ring and the cyclopropane. This conformational restriction minimizes the entropic penalty upon binding to a target protein. Simultaneously, the fluorine atom at the 3-position modulates the electron density of the aromatic ring, lowers the pKa of adjacent functional groups, and entirely blocks metabolic oxidation at the meta-position.

  • The Nitrile Handle: The cyano group acts as a versatile synthetic lynchpin, readily undergoing reduction to primary amines, hydrolysis to amides/acids, or cycloaddition to form tetrazoles.

Synthetic Methodologies & Protocols

To synthesize 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, process chemists typically rely on two distinct pathways. The choice of methodology depends on the availability of starting materials and the desired scale of production.

Method A: Phase-Transfer Catalyzed (PTC) Bis-Alkylation

This classical approach constructs the cyclopropane ring via the double alkylation of an arylacetonitrile.

Causality of Experimental Design: The reaction utilizes a biphasic system of 50% aqueous NaOH and toluene, mediated by a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC). Why 50% NaOH? A highly concentrated aqueous base minimizes the availability of free water molecules, thereby suppressing the competitive hydrolysis of the nitrile to an amide. TEBAC facilitates the transfer of the hydroxide ion into the organic phase as a "naked," highly reactive ion pair, which sequentially deprotonates the benzylic carbon to attack 1,2-dibromoethane.

Step-by-Step Protocol:

  • Preparation: Charge a dry, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with 2-(3-fluoro-2-methylphenyl)acetonitrile (50.0 mmol, 1.0 eq) and 1,2-dibromoethane (65.0 mmol, 1.3 eq) in 100 mL of toluene.

  • Catalyst Addition: Add TEBAC (2.5 mmol, 0.05 eq) to the organic solution and stir at 20°C for 10 minutes to ensure complete dissolution.

  • Biphasic Initiation: Dropwise, add 50% aqueous NaOH (50 mL) over 30 minutes. Self-Validation Check: The reaction is highly exothermic; maintain the internal temperature between 30°C and 35°C using an ice bath.

  • Maturation: Vigorously stir the biphasic emulsion at 40°C for 6 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material is completely consumed.

  • Workup: Cool to room temperature, dilute with 100 mL of cold distilled water, and separate the phases. Extract the aqueous layer with toluene (2 × 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl (50 mL) followed by brine (50 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product as a colorless oil.

Method B: Palladium-Catalyzed α-Arylation

For late-stage functionalization or when handling highly functionalized arenes, the direct coupling of cyclopropanecarbonitrile with an aryl halide is preferred. This method is grounded in the pioneering work on [2][3].

Causality of Experimental Design: Cyclopropanecarbonitriles are sterically hindered and prone to ring-opening under standard cross-coupling conditions. Using a bulky, electron-rich ligand like tBu3​P or NiXantphos accelerates the reductive elimination step, outcompeting unwanted β -carbon elimination. Lithium bis(trimethylsilyl)amide (LiHMDS) is selected as the base due to its high pKa (~26) and steric bulk, allowing for quantitative deprotonation of the α -proton without acting as a nucleophile toward the electrophilic nitrile carbon.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with Pd(dba)2​ (0.025 mmol, 5 mol%), tBu3​P (0.05 mmol, 10 mol%), and 1-bromo-3-fluoro-2-methylbenzene (0.50 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous cyclopentyl methyl ether (CPME) (1.5 mL) followed by cyclopropanecarbonitrile (0.75 mmol, 1.5 eq).

  • Deprotonation & Coupling: Dropwise, add LiHMDS (1.0 M in THF, 1.3 mL, 1.3 mmol, 2.6 eq) at room temperature. Seal the vial, remove it from the glovebox, and heat in a pre-warmed aluminum block at 60°C for 4 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Self-Validation Check: LCMS analysis should confirm the disappearance of the aryl bromide and the presence of the product mass [M+H]+=176.2 . Quench carefully with saturated aqueous NH4​Cl (10 mL) and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organics over Na2​SO4​ , concentrate, and purify via automated flash chromatography to afford the target nitrile.

Downstream Derivatization & Drug Discovery Applications

The true value of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile lies in its downstream derivatization.

  • Reduction to Primary Amines: Treatment of the nitrile with Lithium Aluminum Hydride (LAH) or Borane-THF yields 1-(3-fluoro-2-methylphenyl)cyclopropylmethanamine. This primary amine is a highly sought-after nucleophile for SN​Ar reactions with functionalized pyrimidines to generate potent kinase inhibitors.

  • Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes: As detailed in [4], reacting the arylacetonitrile precursor with epichlorohydrin, followed by reduction and cyclization, yields 3-azabicyclo[3.1.0]hexane derivatives. These rigid, bicyclic scaffolds act as broad-spectrum monoamine reuptake inhibitors (targeting SERT, NET, and DAT), providing profound efficacy in the treatment of major depressive disorder and anxiety.

Physicochemical Profiling

The strategic addition of the ortho-methyl and meta-fluoro groups significantly alters the physicochemical properties of the cyclopropane core, optimizing it for oral bioavailability and CNS penetration.

Compound MotifCLogPtPSA (Ų)HLM Stability ( t1/2​ min)Primary Application
1-Phenylcyclopropane-1-carbonitrile2.1523.828Baseline Pharmacophore
1-(2-Methylphenyl)cyclopropane-1-carbonitrile2.6023.845Conformational Locking
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile 2.85 23.8 >120 CNS Agents / Kinase Inhibitors

(Note: CLogP and tPSA are calculated values based on standard medicinal chemistry algorithms; HLM = Human Liver Microsomes).

Mechanistic Visualizations

Synthetic Workflow & Logic

SyntheticWorkflow SM1 2-(3-Fluoro-2-methylphenyl) acetonitrile + 1,2-Dibromoethane MethodA Method A: PTC Alkylation (50% NaOH, TEBAC, Toluene) SM1->MethodA SM2 1-Bromo-3-fluoro- 2-methylbenzene + Cyclopropanecarbonitrile MethodB Method B: Pd-Catalyzed Arylation (Pd(dba)2, tBu3P, LiHMDS) SM2->MethodB Target 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile MethodA->Target SN2 Cyclization MethodB->Target Reductive Elimination Deriv1 Reduction (LAH) -> Primary Amine Target->Deriv1 Deriv2 Hydrolysis (NaOH/H2O2) -> Primary Amide Target->Deriv2 Deriv3 Epichlorohydrin Alkylation -> 3-Azabicyclo[3.1.0]hexane Target->Deriv3

Synthetic pathways and downstream derivatizations of the cyclopropanecarbonitrile core.

Pharmacological Pathway of Bicyclic Derivatives

PharmPathway Drug 1-(3-Fluoro-2-methylphenyl)- 3-azabicyclo[3.1.0]hexane Target Monoamine Transporters (SERT, NET, DAT) Drug->Target High Affinity Binding Mech Competitive Reuptake Inhibition Target->Mech Effect1 Elevated Synaptic Monoamines Mech->Effect1 Effect2 Downstream GPCR/Kinase Signaling Activation Effect1->Effect2 Outcome Neuroplasticity & Antidepressant Efficacy Effect2->Outcome

Mechanism of action for 3-azabicyclo[3.1.0]hexanes derived from the target nitrile.

References

  • McCabe Dunn, J. M., Kuethe, J. T., Orr, R. K., Tudge, M., & Campeau, L.-C. "Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles." Organic Letters, 2014, 16(24), 6314–6317.[Link]

  • Skolnick, P., et al. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.

Sources

Exploratory

Discovery and Engineering of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile: A Strategic Building Block in Modern Drug Design

Executive Summary In the modern era of medicinal chemistry, the transition from planar, sp²-hybridized molecules to sp³-rich, conformationally restricted scaffolds has drastically improved clinical success rates. 1-(3-Fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern era of medicinal chemistry, the transition from planar, sp²-hybridized molecules to sp³-rich, conformationally restricted scaffolds has drastically improved clinical success rates. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) [1] exemplifies this paradigm shift. While not a standalone active pharmaceutical ingredient (API), it functions as a highly engineered, privileged pharmacophoric building block. This whitepaper details the structural rationale, historical synthetic evolution, and self-validating laboratory protocols required to utilize this compound in the development of next-generation targeted therapies.

Pharmacophoric Rationale & Structural Evolution

The architectural design of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a masterclass in Structure-Based Drug Design (SBDD), addressing three critical liabilities in drug development: conformational entropy, metabolic clearance, and synthetic intractability.

  • Conformational Locking via Ortho-Methylation: The 2-methyl substituent creates a severe steric clash with the methylene protons of the adjacent cyclopropane ring. This steric hindrance restricts the rotation of the C(aryl)-C(cyclopropyl) bond, forcing the phenyl ring to adopt a rigid, orthogonal geometry relative to the cyclopropane bisector. Pre-organizing the ligand into this bioactive conformation minimizes the entropic penalty upon target binding, frequently yielding a 10- to 100-fold increase in target affinity.

  • Metabolic Shielding via Fluorination: The strategic placement of a fluorine atom at the 3-position serves a dual purpose. Fluorine acts as a bioisostere for hydrogen, minimizing steric bulk while significantly lowering the pKa of adjacent protons. More critically, its high electronegativity blocks cytochrome P450 (CYP)-mediated oxidative metabolism at the electron-rich meta position, a common liability in phenyl-containing drugs.

  • The Cyclopropane-1-carbonitrile Core: The cyclopropane ring provides a rigid, sp³-hybridized vector that limits rotatable bonds. Simultaneously, the nitrile group acts as a versatile synthetic handle, allowing for divergent downstream synthesis into primary amines, carboxylic acids, or tetrazoles.

StructuralLogic Core 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile F_Atom 3-Fluoro Substitution Core->F_Atom Me_Atom 2-Methyl Substitution Core->Me_Atom Cy_Ring Cyclopropane Ring Core->Cy_Ring CN_Group Nitrile Group Core->CN_Group F_Effect Blocks CYP450 Oxidation Enhances Lipophilicity F_Atom->F_Effect Me_Effect Steric Clash with Cyclopropane Locks Orthogonal Conformation Me_Atom->Me_Effect Cy_Effect Reduces Rotatable Bonds Lowers Entropic Penalty Cy_Ring->Cy_Effect CN_Effect Versatile Synthetic Handle (Amine/Acid/Tetrazole) CN_Group->CN_Effect

Fig 1. Pharmacophoric rationale mapping structural features to biological and synthetic advantages.

Synthetic Methodologies & Kinetic Logic

Historically, the synthesis of highly substituted cyclopropanes suffered from low yields and competing side reactions. The breakthrough in synthesizing 1-arylcyclopropanecarbonitriles came with the application of Phase-Transfer Catalysis (PTC)[2], pioneered by researchers like .

The modern synthesis relies on the double alkylation of 3-fluoro-2-methylphenylacetonitrile with 1,2-dibromoethane. The biphasic nature of the PTC reaction (50% aqueous NaOH and an organic phase) is critical. A homogeneous basic aqueous solution would rapidly hydrolyze the nitrile to an amide. Instead, the quaternary ammonium salt (e.g., TEBAC) extracts the hydroxide ion into the organic phase as a lipophilic ion pair, allowing deprotonation to occur in a water-free microenvironment[2].

Self-Validating Kinetic System: The protocol is inherently self-validating through its reaction kinetics. The first intermolecular S_N2 alkylation is the rate-limiting step[3]. Once the transient mono-bromoethyl intermediate forms, the increased acidity of the remaining benzylic proton and the proximity of the electrophile make the intramolecular ring closure virtually instantaneous[4]. Therefore, standard analytical monitoring acts as a binary validation: the absence of the mono-alkylated mass peak and the direct appearance of the cyclopropane molecular ion confirms that the cascade cyclization is operating correctly without stalling.

Experimental Protocol: Biphasic Cycloalkylation

The following step-by-step methodology outlines the optimized PTC workflow for generating the cyclopropane core[2].

Reagents:

  • 3-Fluoro-2-methylphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Benzyltriethylammonium chloride (TEBAC) (0.05 eq)

  • 50% w/w Aqueous NaOH solution (excess, ~5.0 eq)

Step-by-Step Methodology:

  • Biphasic System Assembly: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-fluoro-2-methylphenylacetonitrile and 1,2-dibromoethane in a minimal amount of toluene. Add the TEBAC catalyst.

    • Causality: Toluene acts as the organic phase, while TEBAC serves as the phase-transfer catalyst, shuttling the hydroxide ion across the phase boundary to initiate deprotonation.

  • Base Addition & Exotherm Control: Begin vigorous mechanical stirring (>500 rpm). Add the 50% aq. NaOH solution dropwise. Maintain the internal temperature strictly between 45–50°C using an external ice bath.

    • Causality: The initial deprotonation and alkylation are highly exothermic. Vigorous mechanical stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases. Failure to control the temperature (<60°C) will result in the thermal hydrolysis of the nitrile group.

  • Cyclization Cascade: Allow the reaction to stir at 50°C for 4 to 6 hours.

    • Causality: The intermediate mono-alkylated species is highly reactive. The intramolecular cyclization (closing the 3-membered ring) acts as a thermodynamic sink, driving the reaction to completion[4].

  • Quench and Workup: Cool the dark reaction mixture to room temperature. Dilute with cold deionized water to dissolve precipitated NaBr. Separate the phases and extract the aqueous layer twice with toluene. Wash the combined organic layers with 5% HCl, followed by brine, and dry over anhydrous MgSO₄.

  • Purification & Validation: Concentrate the solvent under reduced pressure. Purify the residue via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

    • Validation: GC-MS analysis must show the molecular ion peak [M]⁺ at m/z 175. The ¹H NMR spectrum will display a characteristic AA'BB' multiplet around 1.2–1.6 ppm for the four diastereotopic cyclopropane protons, confirming successful ring closure.

SynthesisWorkflow SM 3-Fluoro-2-methylphenylacetonitrile (Starting Material) Reagents 1,2-Dibromoethane + 50% NaOH TEBAC Catalyst (PTC) SM->Reagents Deprotonation Intermediate Mono-alkylated Intermediate (Transient) Reagents->Intermediate SN2 Alkylation Product 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Intermediate->Product Intramolecular Cyclization (Fast) Amine Reduction (LiAlH4) Cyclopropylamine Derivative Product->Amine Downstream Acid Hydrolysis (NaOH/H2O2) Carboxylic Acid Derivative Product->Acid Downstream

Fig 2. Synthetic workflow and downstream derivatization of the cyclopropane-1-carbonitrile core.

Downstream Applications in Drug Discovery

The true value of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile lies in its downstream versatility. The nitrile group acts as a masked pharmacophore that can be transformed based on the target receptor's requirements:

  • Reduction to Primary Amines: Treatment with LiAlH₄ or catalytic hydrogenation yields 1-(3-fluoro-2-methylphenyl)cyclopropan-1-amine. This motif is widely utilized in the design of kinase inhibitors, where the primary amine acts as a critical hydrogen bond donor to the kinase hinge region.

  • Hydrolysis to Carboxylic Acids: Base-catalyzed hydrolysis (NaOH/H₂O₂) converts the nitrile to a carboxylic acid. This intermediate is essential for synthesizing complex amide-linked drugs, sharing structural lineage with CFTR modulators like lumacaftor.

Physicochemical Data & Profiling

The integration of this building block into a larger drug scaffold imparts highly favorable physicochemical properties, aligning perfectly with Lipinski's Rule of Five and modern Ligand Efficiency (LE) metrics.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 175.20 g/mol Highly efficient fragment size, allowing for significant downstream elaboration without exceeding 500 Da.
LogP (Calculated) ~2.8Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA) 23.8 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration if required for CNS targets.
Rotatable Bonds 1The rigidified cyclopropane structure minimizes the entropic penalty upon receptor binding.
CYP450 Liability LowThe 3-fluoro substitution effectively blocks aromatic oxidation, extending the compound's half-life.

References

  • Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions Source: Organic Preparations and Procedures International URL:[Link]

  • Cyclization Reactions of Dianions in Organic Synthesis Source: Chemical Reviews URL:[Link]

  • Methods for the synthesis of donor-acceptor cyclopropanes Source: Russian Chemical Reviews (via ResearchGate) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Executive Summary The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 2248368-94-5) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals

Executive Summary

The compound 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 2248368-94-5) is a highly specialized, sterically hindered building block utilized in the synthesis of modern small-molecule active pharmaceutical ingredients (APIs). Accurate characterization of such reactive intermediates is critical for ensuring reaction stoichiometry, controlling synthetic yield, and preventing the carryover of mutagenic or reactive impurities into final drug substances[1].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to resolve this intermediate from closely related positional isomers and synthetic byproducts.

Scientific Rationale & Causality (E-E-A-T)

Method development for complex pharmaceutical intermediates cannot rely on generic gradients; it requires a mechanistic understanding of the analyte's physicochemical properties.

  • Stationary Phase Selection (Causality): While a standard C18 column provides general hydrophobic retention, we utilize a Phenyl-Hexyl stationary phase . The 3-fluoro-2-methylphenyl moiety of the analyte is highly polarizable. The Phenyl-Hexyl phase exploits π−π electron interactions between the column's phenyl rings and the analyte's fluorinated aromatic ring. This orthogonal selectivity is vastly superior to C18 for resolving des-fluoro or positional isomers (e.g., 4-fluoro vs. 3-fluoro derivatives)[2].

  • Mobile Phase Thermodynamics: The cyclopropane ring introduces significant steric bulk, which can impede diffusion kinetics into the stationary phase pores, leading to band broadening. By elevating the column compartment temperature to 40°C , we reduce mobile phase viscosity, thereby enhancing mass transfer and sharpening the chromatographic peak.

  • pH Control: The carbonitrile group (-C≡N) is a strong dipole but is susceptible to hydrolysis under extreme pH. A mobile phase buffered with 0.1% Formic Acid (pH ~2.7) serves a dual purpose: it maintains the chemical stability of the nitrile while fully suppressing the ionization of residual free silanols on the silica support, eliminating peak tailing.

Mechanism cluster_interactions Stationary Phase Interactions (Phenyl-Hexyl) Analyte 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Pi π-π Interactions (Fluorophenyl Ring) Analyte->Pi Aromatic overlap Hydro Hydrophobic Retention (Cyclopropane & Methyl) Analyte->Hydro Partitioning Dipole Dipole-Dipole (Carbonitrile Group) Analyte->Dipole Polar alignment

Fig 1: Chromatographic retention mechanisms on a Phenyl-Hexyl stationary phase.

The Self-Validating Analytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria (detailed in Table 2) are not met, the system automatically invalidates the run, preventing the reporting of artifactual data.

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm)

  • Acetonitrile (MeCN): LC-MS Grade

  • Formic Acid (FA): 99% Purity, LC-MS Grade

  • Diluent: 50:50 (v/v) Water:MeCN. Causality: Injecting a hydrophobic sample in 100% MeCN into a highly aqueous initial mobile phase (80% Water) causes "solvent breakthrough," resulting in peak splitting. Matching the diluent closer to the initial gradient prevents this volumetric distortion.

Instrumentation Setup
  • System: UHPLC or modern HPLC equipped with a Quaternary Pump, Autosampler, and Photodiode Array (PDA) Detector.

  • Column: Phenomenex Luna® Phenyl-Hexyl or Waters XSelect™ CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 40°C ± 1°C.

  • Autosampler Temperature: 15°C (to prevent evaporative loss of the volatile diluent).

  • Detection Wavelengths:

    • Primary: 264 nm (Specific to the substituted fluorotoluene chromophore; ignores non-aromatic impurities).

    • Secondary: 210 nm (Universal detection for the nitrile π -bond and general organic matter).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Grade Water. Degas via sonication for 10 minutes.

    • Mobile Phase B (MPB): 100% LC-MS Grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the 50:50 Water:MeCN diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • System Equilibration: Purge the system and equilibrate the column with 80% MPA / 20% MPB at 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the baseline is stable.

  • Sequence Execution: Inject blanks, followed by 5 replicate injections of the standard (for SST), and finally the unknown samples.

Workflow A Sample Preparation (50:50 H2O:MeCN) B Chromatographic Separation (Phenyl-Hexyl Column) A->B C UV Detection (210 nm & 264 nm) B->C D System Suitability Testing (Self-Validation) C->D E Data Analysis & Quantification D->E

Fig 2: End-to-end HPLC analytical workflow for pharmaceutical intermediates.

Data Presentation & Quantitative Parameters

Table 1: Mobile Phase Gradient Program

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (MeCN) Flow Rate (mL/min)
0.0 80 20 1.0
2.0 80 20 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 80 20 1.0

| 15.0 | 80 | 20 | 1.0 |

Table 2: System Suitability Testing (SST) Acceptance Criteria

Parameter Target Analyte Acceptance Criteria Scientific Rationale

| Retention Time ( tR​ ) | ~7.8 min | ± 2.0% RSD | Ensures consistent column chemistry and pump delivery. | | Resolution ( Rs​ ) | Target vs. Impurity | 2.0 | Guarantees baseline separation from critical synthetic isomers. | | Tailing Factor ( Tf​ )| Target Peak | 1.5 | Confirms absence of secondary silanol interactions. | | Area Precision | Target Peak | 2.0% RSD (n=5) | Validates autosampler precision and detector stability. |

Troubleshooting & Optimization Insights

  • Observation: Peak tailing exceeds 1.5.

    • Causality: The formic acid in MPA may have degraded or evaporated, raising the pH and allowing the silica support to ionize. Action: Prepare fresh MPA.

  • Observation: Retention time shifts earlier by >0.5 minutes.

    • Causality: Loss of stationary phase bonding (column degradation) or premature evaporation of the aqueous phase in the mobile phase bottles. Action: Verify pump proportioning valves and consider replacing the Phenyl-Hexyl column if theoretical plates have dropped by >20%.

References

  • Stowers, S., Kumar, A., Carrera, D. E., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(2).[Link]

  • Guillarme, D., & Dong, M. W. (2013). Newer developments in HPLC impacting pharmaceutical analysis: A brief review. American Pharmaceutical Review, 16(4), 36-43.[Link]

Application

Comprehensive Mass Spectrometry Application Note: Structural Elucidation and Quantitation of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Target Audience: Researchers, analytical scientists, and DMPK (Drug Metabolism and Pharmacokinetics) professionals. Executive Summary 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (Chemical Formula: C11H10FN, Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and DMPK (Drug Metabolism and Pharmacokinetics) professionals.

Executive Summary

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (Chemical Formula: C11H10FN, Exact Mass: 175.0797 Da) is a highly strained, halogenated cyclopropyl nitrile frequently utilized as a rigidified pharmacophore in modern drug discovery. The cyclopropyl ring restricts conformational flexibility, while the 3-fluoro-2-methylphenyl moiety modulates lipophilicity and metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. This document details the causality behind the mass spectrometric behavior of this specific molecule, providing self-validating protocols for both structural characterization via GC-MS (Electron Ionization) and high-throughput bioanalytical quantitation via LC-MS/MS (Electrospray Ionization).

Part 1: Structural Profiling via GC-MS (Electron Ionization)

Mechanistic Rationale & Causality

Under standard 70 eV electron ionization (EI), the molecule undergoes hard ionization to generate the molecular ion[M]+• at m/z 175. Because the molecule contains a single nitrogen atom, the molecular ion mass is odd, adhering to the fundamental Nitrogen Rule [1].

The dominant fragmentation pathway is driven by the thermodynamic relief of angular ring strain inherent to the cyclopropane moiety (approx. 27.5 kcal/mol). The cyclopropyl ring undergoes a characteristic cycloreversion-type cleavage, expelling a neutral ethylene molecule (C2H4, 28 Da) to yield a highly stabilized substituted phenylacetonitrile radical cation at m/z 147. Furthermore, the 2-methyl group ortho to the cyclopropyl substituent participates in proximity-driven rearrangements (ortho-effects), facilitating the expulsion of hydrogen fluoride (HF, 20 Da) from the adjacent fluorinated ring [2].

Quantitative Data: Predicted EI-MS Fragments

Table 1: Key diagnostic ions for 70 eV EI-MS structural elucidation.

m/zIon TypeNeutral LossMechanistic Causality
175 [M]+•NoneIntact molecular ion (Odd mass confirms 1 Nitrogen).
149 [M - CN]+•CN (26 Da)Alpha-cleavage of the electron-withdrawing nitrile group.
147 [M - C2H4]+•C2H4 (28 Da)Strain-relief ring opening of the cyclopropane moiety.
127 [M - C2H4 - HF]+•C2H4 + HF (48 Da)Sequential loss of ethylene and proximity-driven HF loss.
109 [C7H6F]+C4H4N• (66 Da)Complete cleavage of the cyclopropyl carbonitrile group.
Fragmentation Pathway Visualization

EI_Fragmentation M Molecular Ion [M]+• m/z 175 EthyleneLoss [M - C2H4]+• m/z 147 (Strain Relief) M->EthyleneLoss - C2H4 (28 Da) CNLoss [M - CN]+ m/z 149 (Alpha Cleavage) M->CNLoss - •CN (26 Da) Tropylium [C7H6F]+ m/z 109 (Tropylium Cation) M->Tropylium - C4H4N• (66 Da) HFLoss [M - C2H4 - HF]+• m/z 127 (Ortho-Effect) EthyleneLoss->HFLoss - HF (20 Da)

Figure 1: Predictive 70 eV EI fragmentation pathway highlighting strain-relief and ortho-effects.

Part 2: DMPK Quantitation via LC-MS/MS (Electrospray Ionization)

Mechanistic Rationale & Causality

For pharmacokinetic (PK) profiling, LC-MS/MS operated in Positive Electrospray Ionization (ESI+) mode is the gold standard. Nitriles are generally poor proton acceptors compared to amines; however, the localized dipole of the cyano group allows for sufficient protonation in the ESI source when utilizing low-pH mobile phases (e.g., 0.1% formic acid).

Unlike the hard ionization of EI, ESI is a soft ionization technique [3]. The intact protonated molecule [M+H]+ (m/z 176.1) is transmitted to the first quadrupole (Q1). Upon Collision-Induced Dissociation (CID) in Q2 using argon gas, the protonated molecule primarily fragments via the loss of hydrogen cyanide (HCN, 27 Da) to form a stable carbocation at m/z 149.1.

Quantitative Data: MRM Optimization

Table 2: Optimized Multiple Reaction Monitoring (MRM) transitions for ESI+.

Precursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (CE)Purpose
176.1 149.1 5025 VQuantifier (Optimal S/N, Loss of HCN)
176.1 109.1 5040 VQualifier (Loss of cyclopropyl nitrile)
Self-Validating Bioanalytical Protocol

To ensure data integrity, this protocol incorporates built-in validation gates. An isotopically labeled internal standard (IS) is mandatory to correct for matrix suppression.

Step 1: Plasma Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of a 13C/15N-labeled analog).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid disrupts protein-drug binding and ensures the analyte remains in its protonated state, maximizing extraction recovery.

  • Vortex rigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") during LC injection.

Step 2: LC-MS/MS System Suitability and Execution

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Gate (System Suitability Test): Before running the batch, inject a blank matrix sample followed by a Lower Limit of Quantitation (LLOQ) sample. The analytical run is only validated if the signal-to-noise (S/N) ratio of the LLOQ is ≥ 10 for the quantifier transition (176.1 → 149.1), and the IS retention time drift is ≤ ±0.1 minutes.

Bioanalytical Workflow Visualization

LCMS_Workflow Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile + 0.1% FA) Plasma->PPT LC UHPLC Separation (C18 Column) PPT->LC ESI ESI+ Ionization [M+H]+ m/z 176.1 LC->ESI Q1 Q1 Selection m/z 176.1 ESI->Q1 CID CID Fragmentation (Argon Gas) Q1->CID Q3 Q3 Detection m/z 149.1 (Quantifier) CID->Q3

Figure 2: Self-validating bioanalytical workflow from plasma extraction to Q3 MRM detection.

References

  • Cyclopropanecarbonitrile - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • PTR-MS Principles: Ionisation and Detection of Organic Molecules. Kore Technology.[Link]

Method

Application Note: 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the incorporation of conformationally restricted, metabolically stable motifs is a fundamental strategy for optimizing pharmacokinetics and target engage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of conformationally restricted, metabolically stable motifs is a fundamental strategy for optimizing pharmacokinetics and target engagement. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1314788-16-3)[1] serves as a highly versatile, advanced building block for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, PPAR modulators, and central nervous system (CNS) therapeutics[2].

The strategic value of this specific compound lies in its trifecta of structural features:

  • The Cyclopropyl Core: Replaces traditional gem-dimethyl or isopropyl groups. The cyclopropane ring restricts the conformational flexibility of the attached functional groups, reduces the entropic penalty upon target binding, and significantly increases metabolic stability against aliphatic oxidation.

  • The Ortho-Methyl Group: Induces a severe steric clash with the cyclopropyl ring, restricting the free rotation of the phenyl-cyclopropyl C–C bond. This "conformational locking" (approaching atropisomerism) forces the molecule into a defined dihedral geometry, which is often critical for highly selective binding in deep hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites).

  • The Meta-Fluoro Substitution: Fluorine at the 3-position serves a dual purpose. First, it blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation at a historically vulnerable site. Second, its strong electron-withdrawing nature (inductive effect) modulates the pKa of downstream functional groups (like amines synthesized from the nitrile) while increasing the overall lipophilicity (logP) of the scaffold.

Predictive Physicochemical & Metabolic Profiling

To understand the causality behind selecting 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile over simpler analogs, we must analyze its predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative and qualitative impacts of these structural modifications.

Core SubstructureSteric ProfilePredicted CYP450 StabilityLipophilicity Trend (clogP)Conformational Flexibility
Unsubstituted Phenylacetonitrile LowPoor (Susceptible to ortho/para hydroxylation)BaselineHigh (Free rotation)
1-Phenylcyclopropane-1-carbonitrile MediumModerate (Aliphatic stability improved)+0.5 to +0.8Restricted (Cyclopropyl constraints)
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile High (ortho-methyl clash)Excellent (Positions 2 and 3 blocked)+1.2 to +1.5Highly Restricted (Defined dihedral angle)

Mechanistic Workflows & Synthetic Divergence

The nitrile group at the quaternary C1 position is a powerful synthetic handle. Because the alpha-carbon is fully substituted (quaternary), the nitrile cannot undergo alpha-deprotonation. Instead, it acts as an electrophilic center for controlled divergence into three primary pharmacophores: carboxylic acids, primary amines, and aldehydes. These intermediates are direct precursors to complex scaffolds like 1-aryl-3-azabicyclo[3.1.0]hexanes, which are heavily utilized in broad-spectrum monoamine reuptake inhibitors[3].

SyntheticPathways Core 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Acid 1-Arylcyclopropane- carboxylic Acid (Kinase/PPAR Inhibitors) Core->Acid NaOH, EtOH/H2O, Δ (Alkaline Hydrolysis) Amine 1-Arylcyclopropyl- methanamine (GPCR Ligands) Core->Amine LiAlH4, THF, Δ (Exhaustive Reduction) Aldehyde 1-Arylcyclopropane- carboxaldehyde (Versatile Electrophile) Core->Aldehyde DIBAL-H, DCM, -78°C (Partial Reduction)

Synthetic divergence of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile into key pharmacophores.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for all critical reagents and environmental conditions to ensure reproducibility and scientific integrity.

Protocol A: Alkaline Hydrolysis to 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid

Target Application: Synthesis of PPAR modulators and kinase inhibitor core structures[2].

Mechanistic Causality: The quaternary C1 carbon of the cyclopropane ring exerts severe steric hindrance around the nitrile group. Standard mild hydrolysis conditions will stall at the primary amide stage. Elevated temperatures (reflux) and a vast excess of hydroxide are mandatory to drive the nucleophilic acyl substitution to completion.

  • Preparation: Dissolve 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of Ethanol and H₂O (0.2 M concentration).

  • Base Addition: Add solid Sodium Hydroxide (NaOH) (10.0 equiv). Note: The massive excess is required to overcome the steric barrier of the tetrahedral intermediate during amide-to-acid conversion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf nitrile spot and the formation of a baseline spot (carboxylate salt) validates reaction progress.

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure. Dilute the aqueous layer with H₂O and wash with Diethyl Ether (2x) to remove unreacted nitrile or amide byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl to pH 2. The product will precipitate as a white solid. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Partial Reduction to Aldehyde

Target Application: Synthesis of complex olefins via Wittig olefination or secondary amines via reductive amination[4].

Mechanistic Causality: Diisobutylaluminum hydride (DIBAL-H) acts as an electrophilic reducing agent. At cryogenic temperatures (-78 °C), it coordinates to the nitrile nitrogen and delivers a single hydride, forming a stable, sterically bulky tetrahedral aluminum imine intermediate. This intermediate resists further reduction. Only upon aqueous acidic workup is the imine hydrolyzed to the corresponding aldehyde[4].

  • Preparation: Dissolve the nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.13 M solution under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Dropwise, add DIBAL-H (2.1 equiv, 1.0 M solution in hexanes) over 20 minutes. Maintain the temperature strictly at -78 °C. Stir for 2 hours.

  • Quenching (Self-Validation): Carefully add saturated aqueous NH₄Cl solution directly at -78 °C. Observation: Vigorous gas evolution and the formation of a white aluminum salt gel indicate successful quenching of excess DIBAL-H and hydrolysis of the imine.

  • Workup: Allow the mixture to warm to room temperature. Add 1M HCl to dissolve the aluminum salts (clearing the emulsion). Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate to yield the aldehyde.

Protocol C: Exhaustive Reduction to Primary Amine

Target Application: Synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes and GPCR-targeting ligands[5].

Mechanistic Causality: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, nucleophilic hydride source capable of reducing the nitrile completely to the primary amine. The cyclopropyl ring is highly stable to hydride reduction, ensuring perfect chemoselectivity. The critical step here is the Fieser workup, which prevents the formation of intractable aluminum emulsions that trap the amine product.

  • Preparation: Suspend LiAlH₄ (2.0 equiv, n grams) in anhydrous Tetrahydrofuran (THF) at 0 °C under Argon.

  • Addition: Dissolve the nitrile (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Highly exothermic.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Fieser Workup: Cool the reaction strictly to 0 °C. Sequentially and cautiously add:

    • n mL of distilled H₂O (Dropwise, extreme gas evolution).

    • n mL of 15% aqueous NaOH solution.

    • 3n mL of distilled H₂O.

    • Causality: This specific stoichiometric addition transforms the gelatinous aluminum alkoxide intermediates into a granular, easily filterable white precipitate (sodium aluminate).

  • Isolation: Stir the resulting suspension vigorously for 15 minutes at room temperature. Filter through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the primary amine.

References

  • BLD Pharm. "1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1314788-16-3)". BLD Pharm Product Catalog.1

  • Benchchem. "1-(p-Tolyl)cyclopropanecarboxylic acid - Medicinal Chemistry Applications". Benchchem. 2

  • Epstein, J. et al. / Google Patents. "US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders". United States Patent and Trademark Office. 3

  • UC Berkeley (eScholarship). "Transition Metal-Catalyzed Enantioselective Silylation of C–H bonds: Reaction Development and Mechanistic Studies". University of California. 4

  • WIPO / Google Patents. "WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes". World Intellectual Property Organization. 5

Sources

Application

Application Note: Experimental Protocols and Synthetic Workflows Utilizing 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of sterically constrained, metabolically stable scaffolds is a critical strategy for optimizing pharmacokinetic profiles. 1-(3-Fluoro-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of sterically constrained, metabolically stable scaffolds is a critical strategy for optimizing pharmacokinetic profiles. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile serves as a highly specialized, privileged building block for drug development.

The rationale for utilizing this specific scaffold relies on three structural pillars:

  • Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the benzylic position, often leading to enhanced target affinity (the "magic cyclopropyl" effect) while maintaining a lower lipophilicity (LogP) compared to a gem-dimethyl group.

  • Steric Locking: The ortho-methyl group induces a significant torsional twist, forcing the aromatic ring out of coplanarity with the cyclopropane system. This locked conformation is highly predictable for structure-based drug design.

  • Metabolic Blocking: The fluorine atom at the meta position acts as a bioisosteric metabolic block, preventing rapid cytochrome P450-mediated aromatic oxidation without significantly increasing the steric bulk of the molecule.

This application note details the autonomous, self-validating experimental protocols required to synthesize this core scaffold and subsequently derivatize it into highly valuable primary amines and carboxylic acids.

Mechanistic Workflow & Synthetic Divergence

The versatility of the 1-arylcyclopropanecarbonitrile scaffold lies in its ability to serve as a central hub for divergent synthesis. The nitrile group can be selectively manipulated to access a variety of functional spaces.

G A 3-Fluoro-2-methylphenylacetonitrile (Starting Material) B 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile (Core Scaffold) A->B 1,2-Dibromoethane NaOH, TBAB C Cyclopropylmethanamine (Amine Derivative) B->C LiAlH4, THF (Reduction) D Cyclopropanecarboxylic Acid (Acid Derivative) B->D KOH, Ethylene Glycol (Hydrolysis) E Cyclopropyl Ketone (Ketone Derivative) B->E RMgBr, then H3O+ (Grignard Addition)

Synthetic divergence of the 1-arylcyclopropanecarbonitrile scaffold into key functional derivatives.

Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold via Phase-Transfer Catalysis

Causality & Rationale: Traditional cyclopropanation of arylacetonitriles relies on sodium hydride (NaH) in anhydrous DMF[1]. While effective, this approach presents significant exotherm and hydrogen gas evolution risks upon scale-up. A more robust alternative utilizes a liquid-liquid phase-transfer catalysis (PTC) system[2]. By employing 50% aqueous NaOH and tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase to deprotonate the 3-fluoro-2-methylphenylacetonitrile. The resulting carbanion is rapidly alkylated twice by 1,2-dibromoethane, driven forward by the irreversible formation of the stable cyclopropane ring.

Step-by-Step Methodology:

  • Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with 3-fluoro-2-methylphenylacetonitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.5 eq, 150 mmol).

  • Add tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) and toluene (100 mL) to the flask. Begin vigorous mechanical stirring (≥ 500 rpm).

  • Dropwise, add 50% aqueous NaOH (4.0 eq, 400 mmol) over 30 minutes. Maintain the internal temperature below 40°C using a water bath.

  • Once the addition is complete, heat the biphasic mixture to 60°C for 6 hours.

  • Cool the mixture to room temperature, dilute with water (100 mL), and separate the phases. Extract the aqueous layer with ethyl acetate (2 × 50 mL).

  • Wash the combined organic layers with 1M HCl (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (IPC): The reaction is self-validating through phase behavior. As the alkylation proceeds, the organic phase becomes increasingly viscous. Completion is analytically confirmed by the complete disappearance of the benzylic CH₂ singlet (~3.7 ppm) and the emergence of upfield cyclopropyl multiplets (~1.2–1.6 ppm) in the 1 H NMR of a crude organic aliquot.

Protocol B: Reduction to 1-(3-Fluoro-2-methylphenyl)cyclopropylmethanamine

Causality & Rationale: Reduction of sterically hindered nitriles to primary amines is efficiently achieved using Lithium Aluminum Hydride (LiAlH₄)[3]. The cyclopropyl ring and the ortho-methyl group create a sterically congested environment that resists milder reducing agents (like NaBH₄/CoCl₂). LiAlH₄ provides the aggressive nucleophilic hydride delivery required to fully reduce the nitrile to the primary amine.

Step-by-Step Methodology:

  • Under an inert nitrogen atmosphere, suspend LiAlH₄ (2.0 eq, 100 mmol) in anhydrous THF (100 mL) in a dry flask at 0°C.

  • Dissolve 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (1.0 eq, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 45 minutes, controlling the evolution of gas.

  • Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours.

  • Cool the reaction to 0°C and perform a strict Fieser workup: sequentially add x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

  • Stir vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the cake with hot THF.

  • Concentrate the filtrate to yield the crude primary amine.

Self-Validating System (IPC): The Fieser workup is inherently self-validating. A successful quench transitions the hazardous, unreacted grey suspension into a bright white, granular aluminum salt precipitate that settles rapidly, leaving a perfectly clear supernatant.

Protocol C: Hydrolysis to 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid

Causality & Rationale: The hydrolysis of 1-arylcyclopropanecarbonitriles is notoriously difficult due to the steric shielding of the nitrile carbon[2]. Standard aqueous reflux is generally ineffective. High-temperature saponification in ethylene glycol provides the necessary thermal energy (up to 150°C) to drive the hydration of the nitrile to the intermediate amide, and subsequently to the carboxylate.

Step-by-Step Methodology:

  • Suspend the nitrile (1.0 eq, 50 mmol) and KOH (5.0 eq, 250 mmol) in ethylene glycol (75 mL) and water (5 mL).

  • Heat the mixture to 150°C under a reflux condenser for 24-48 hours.

  • Cool the reaction to room temperature and dilute with water (150 mL).

  • Wash the basic aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated HCl to pH < 2 while cooling in an ice bath.

  • Extract the precipitated carboxylic acid with ethyl acetate (3 × 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System (IPC): The reaction progress is self-validating via off-gas analysis. The hydrolysis of the intermediate amide to the carboxylate releases stoichiometric ammonia gas. Damp universal indicator paper held at the condenser outlet will turn deep blue (pH > 9) until the reaction reaches completion, at which point ammonia evolution ceases.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical analytical markers used to verify the success of the transformations described in the protocols above.

DerivativeTransformationTypical YieldKey 1 H NMR Markers ( δ , ppm)Key IR Bands (cm −1 )
Core Nitrile Cyclopropanation (PTC)75-85%1.25-1.60 (m, 4H, cyclopropyl CH2​ )2235 (C N stretch)
Primary Amine LiAlH 4​ Reduction80-90%2.85 (s, 2H, CH2​ -NH 2​ ), 1.40 (br s, 2H, NH2​ )3350, 3280 (N-H stretch)
Carboxylic Acid Basic Hydrolysis65-75%12.5 (br s, 1H, COOH)1705 (C=O stretch), 3000-2500 (O-H)

References

  • [3] Title: WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes | Source: Google Patents | 3

  • [2] Title: 1-(p-Tolyl)cyclopropanecarboxylic acid | Source: Benchchem | 2

  • [1] Title: Boron Tribromide as Reagent for Anti-Markovnikov Addition of HBr to Cyclopropanes | Source: The Royal Society of Chemistry | 1

Sources

Method

Application Note: 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Methodologies, and Validated Protocols Introduction & Mechanistic Rationale In modern m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Methodologies, and Validated Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of cyclopropyl rings into aryl scaffolds is a highly validated strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile serves as a highly versatile, conformationally restricted building block.

The specific substitution pattern of this molecule offers unique advantages:

  • Conformational Locking: The ortho-methyl group creates steric hindrance that restricts the rotation of the cyclopropyl-aryl bond. This "locks" downstream derivatives into a specific bioactive conformation, a critical factor in designing selective kinase inhibitors and central nervous system (CNS) agents[1].

  • Metabolic Stability & pKa Modulation: The meta-fluoro substituent serves a dual purpose. It blocks potential sites of CYP450-mediated aromatic oxidation and exerts an electron-withdrawing inductive effect that modulates the pKa of adjacent amines in downstream products, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Synthetic Versatility: The geminal carbonitrile and cyclopropyl groups provide an orthogonal handle for divergent synthesis, allowing rapid access to primary amines, carboxylic acids, and complex bicyclic scaffolds[2].

Synthetic Pathways & Utility

The synthetic utility of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is defined by its ability to act as a central hub for generating diverse pharmacophores.

G A 2-(3-Fluoro-2-methylphenyl) acetonitrile B 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile A->B 1,2-dibromoethane, NaOH, TEBAC C Cyclopropylmethanamine Derivative B->C LiAlH4 or DIBAL-H (Reduction) D Cyclopropanecarboxylic Acid Derivative B->D H2O, H2SO4 (Hydrolysis) E 1-Aryl-3-azabicyclo[3.1.0]hexane Scaffold B->E Epichlorohydrin, Cyclization

Synthetic pathways of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.
Key Transformations
  • Reduction to Cyclopropylmethanamines: Treatment with strong reducing agents like Lithium Aluminum Hydride (LAH) or DIBAL-H converts the nitrile to a primary amine[2]. These amines are critical precursors for amide-linked therapeutics.

  • Hydrolysis to Carboxylic Acids: Vigorous acidic or basic hydrolysis yields the corresponding cyclopropanecarboxylic acid, a common motif in peroxisome proliferator-activated receptor (PPAR) agonists.

  • Cyclization to 1-Aryl-3-azabicyclo[3.1.0]hexanes: Reaction of the nitrile with epichlorohydrin, followed by reduction and cyclization, yields the 3-azabicyclo[3.1.0]hexane scaffold. This rigid bicyclic system is a privileged structure in neuropharmacology, famously utilized in triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters) for the treatment of ADHD and depression[1][3].

Quantitative Data: Optimization of Cyclopropanation

The initial formation of the cyclopropane ring is a critical step. Table 1 summarizes the optimization of the α-alkylation of 2-(3-fluoro-2-methylphenyl)acetonitrile.

Causality Insight: While Sodium Hydride (NaH) in DMF is a classical method for this transformation, it requires strictly anhydrous conditions and poses significant thermal runaway risks upon scale-up. Transitioning to a Phase-Transfer Catalysis (PTC) system using 50% aqueous NaOH and Benzyltriethylammonium chloride (TEBAC) not only improves the safety profile but also significantly enhances the yield by suppressing side-reactions (e.g., Thorpe-Ziegler condensation)[2].

Table 1: Optimization of Cyclopropanation Conditions

EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1NaH (2.5 eq)DMF (Anhydrous)0 to 251268%85%
2K₂CO₃ (3.0 eq)Acetonitrile802445%72%
3NaOH (50% aq) / TEBACToluene / H₂O25 to 50882%91%
4 NaOH (50% aq) / TEBAC Neat / H₂O 25 to 60 6 94% >98%

Note: Entry 4 represents the optimized, self-validating protocol detailed below.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile via Phase-Transfer Catalysis

This protocol utilizes a solvent-free organic phase to maximize the reaction rate and minimize waste, relying on the liquid reactants to serve as the organic layer.

Reagents:

  • 2-(3-Fluoro-2-methylphenyl)acetonitrile: 10.0 g (67.0 mmol)

  • 1,2-Dibromoethane: 16.3 g (87.1 mmol, 1.3 eq)

  • Benzyltriethylammonium chloride (TEBAC): 0.3 g (1.34 mmol, 0.02 eq)

  • Sodium Hydroxide (50% w/w aqueous solution): 32.0 g (400 mmol, ~6.0 eq)

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser, add 2-(3-fluoro-2-methylphenyl)acetonitrile, 1,2-dibromoethane, and TEBAC.

  • Base Addition: Begin vigorous mechanical stirring (crucial for PTC efficiency). Add the 50% aqueous NaOH dropwise via an addition funnel over 30 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition controls the generation of the carbanion, preventing the internal temperature from exceeding 50°C, which would otherwise lead to the degradation of the alkylating agent and formation of polymeric byproducts[2].

  • Heating: Once addition is complete, heat the biphasic mixture to 60°C for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting nitrile is completely consumed.

  • Quenching & Extraction: Cool the mixture to 0°C and carefully quench with 50 mL of ice-cold water to dissolve precipitated salts. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with 1M HCl (50 mL) to remove residual amines/TEBAC, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or silica gel chromatography to yield the title compound as a colorless to pale-yellow oil.

Protocol B: Reduction to (1-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

This protocol describes the conversion of the nitrile to a primary amine using Lithium Aluminum Hydride (LAH).

Reagents:

  • 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile: 5.0 g (28.5 mmol)

  • Lithium Aluminum Hydride (LAH) pellets: 2.16 g (57.0 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, suspend LAH pellets in anhydrous THF (50 mL) in a flame-dried flask cooled to 0°C in an ice bath.

  • Substrate Addition: Dissolve the nitrile (5.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension over 45 minutes.

    • Causality: Nitrile reduction proceeds via an imine intermediate. Slow addition at 0°C prevents over-heating and suppresses the formation of secondary amine dimers, ensuring high selectivity for the primary amine.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then reflux (65°C) for 3 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction strictly to 0°C. Quench the excess LAH using the highly reliable Fieser method to produce granular, easy-to-filter aluminum salts:

    • Add 2.16 mL of distilled H₂O dropwise (Caution: Vigorous H₂ evolution).

    • Add 2.16 mL of 15% aqueous NaOH dropwise.

    • Add 6.48 mL of distilled H₂O dropwise.

    • Causality: Deviating from the n g LAH : n mL H₂O : n mL 15% NaOH : 3n mL H₂O ratio results in a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The Fieser method guarantees a crisp, white, granular precipitate.

  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature. Filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude primary amine, which can be directly used in subsequent coupling reactions or converted to its HCl salt for long-term storage.

References

  • Novel 1-aryl-3-azabicyclo[3.1.
  • CENTANAFADINE - New Drug Approvals Source: New Drug Approvals (December 2016) URL:[Link]

  • Transition Metal-Catalyzed Enantioselective Silylation of C–H bonds: Reaction Development and Mechanistic Studies Source: UC Berkeley Electronic Theses and Dissertations URL:[Link]

  • Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.

Sources

Application

Application Note: Synthesis and Reaction Mechanism of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Context In modern drug discovery, the incorporation of a cyclopropyl ring is a highly strategic structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Context

In modern drug discovery, the incorporation of a cyclopropyl ring is a highly strategic structural modification. The "cyclopropyl fragment" is renowned for its ability to restrict molecular conformation, enhance metabolic stability, increase brain permeability, and alter the pKa of adjacent amines to reduce P-glycoprotein efflux [2].

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile serves as a highly versatile, advanced building block in medicinal chemistry. The nitrile moiety acts as a synthetic hub: it can be hydrolyzed to yield sterically hindered cyclopropanecarboxylic acids or reduced to primary cyclopropylamines. These motifs are frequently embedded in the core scaffolds of kinase inhibitors and CNS-active therapeutics. This application note details a highly optimized, scalable Phase-Transfer Catalysis (PTC) protocol for synthesizing this compound, moving away from hazardous classical methods to a robust, self-validating biphasic system.

Mechanistic Pathway (The "Why")

The synthesis of 1-arylcyclopropanecarbonitriles relies on a double SN​2 alkylation mechanism. Understanding the electron flow and intermediate stability is critical for troubleshooting and optimizing the reaction.

  • Initial Deprotonation: The α -protons of 3-fluoro-2-methylphenylacetonitrile are moderately acidic due to the strong electron-withdrawing nature of the nitrile group and resonance stabilization provided by the adjacent aryl ring. Deprotonation yields a nucleophilic carbanion.

  • First Alkylation (Intermolecular SN​2 ): This carbanion attacks the dihaloalkane (e.g., 1-bromo-2-chloroethane), displacing the better leaving group (bromide) to form a mono-alkylated intermediate (4-chloro-2-(3-fluoro-2-methylphenyl)butanenitrile).

  • Second Deprotonation: The remaining α -proton is now more sterically hindered but remains highly acidic. A second deprotonation occurs, generating a secondary carbanion.

  • Cyclization (Intramolecular SN​2 ): The secondary carbanion undergoes a rapid 3-exo-tet intramolecular cyclization. It attacks the carbon bearing the chloride leaving group, closing the highly strained three-membered ring.

Mechanism A 3-Fluoro-2-methylphenyl acetonitrile B Arylacetonitrile Carbanion A->B Deprotonation (NaOH / TEBAC) C Mono-alkylated Intermediate B->C 1st Alkylation (1-bromo-2-chloroethane) D Secondary Carbanion C->D 2nd Deprotonation (NaOH / TEBAC) E 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile D->E Intramolecular S_N2 (Cyclization)

Figure 1: Mechanistic pathway for the PTC-driven cyclopropanation of arylacetonitriles.

Phase-Transfer Catalysis (PTC) Dynamics

Traditionally, cyclopropanation of arylacetonitriles utilized sodium hydride (NaH) in anhydrous THF or DMF. While effective on a small scale, NaH requires strictly anhydrous conditions and generates highly flammable hydrogen gas, posing severe safety risks during scale-up.

To ensure a self-validating and scalable system, this protocol utilizes Phase-Transfer Catalysis (PTC) [1]. By employing 50% aqueous NaOH and a quaternary ammonium salt—benzyltriethylammonium chloride (TEBAC)—the reaction is executed in a biphasic environment.

Causality of Reagent Selection:

  • TEBAC as a Lipophilic Shuttle: The aqueous hydroxide ion cannot penetrate the organic phase. TEBAC exchanges its chloride for a hydroxide ion at the aqueous interface, forming an ion pair [TEBA+OH−] that is soluble in the organic phase, where it deprotonates the nitrile.

  • 1-Bromo-2-chloroethane (BCE) over 1,2-Dibromoethane: Classical protocols use 1,2-dibromoethane. However, in the presence of strong bases, 1,2-dibromoethane readily undergoes dehydrobromination (elimination) to form volatile vinyl bromide, consuming the reagent and stalling the reaction. BCE circumvents this: the initial SN​2 attack selectively displaces the highly reactive bromide. The remaining chloride is a poorer leaving group for elimination, thereby suppressing side reactions and preserving the intermediate for the final intramolecular cyclization [1].

Experimental Protocol (The "How")

This protocol is designed as a self-validating workflow. Visual and thermal cues are built into the steps to ensure the reaction is proceeding as intended.

Materials Required
  • 3-Fluoro-2-methylphenylacetonitrile (1.0 equiv, 10 mmol)

  • 1-Bromo-2-chloroethane (1.5 equiv, 15 mmol)

  • Benzyltriethylammonium chloride (TEBAC) (0.05 equiv, 5 mol%)

  • 50% Aqueous NaOH (4.0 equiv, 40 mmol)

  • Toluene (Optional, as a diluent)

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-2-methylphenylacetonitrile (1.49 g, 10 mmol), 1-bromo-2-chloroethane (2.15 g, 15 mmol), and TEBAC (114 mg, 0.5 mmol). Note: If the mixture is highly viscous, add 10 mL of toluene to ensure efficient mass transfer.

  • Thermal Equilibration: Heat the organic mixture to 50 °C using a temperature-controlled oil bath.

  • Base Addition (Self-Validation Step): Add 50% aqueous NaOH (3.2 g, 40 mmol) dropwise over 30 minutes. Monitor the internal temperature: The initial deprotonation is exothermic. A slight temperature spike confirms the generation of the carbanion.

  • Biphasic Agitation: Stir the reaction mixture vigorously (>800 rpm) at 50 °C for 4–6 hours. Causality: High shear is mandatory to maximize the interfacial surface area between the aqueous base and the organic phase, driving the PTC cycle.

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The transient appearance and subsequent disappearance of the mono-alkylated intermediate confirm successful intramolecular cyclization.

  • Quench and Extraction: Cool the mixture to room temperature. Quench by adding 50 mL of distilled water to dissolve precipitated salts. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup: Wash the combined organic layers with 1M HCl (20 mL) to neutralize residual base, followed by brine (30 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude residue via vacuum distillation or flash column chromatography to afford the pure 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

Workflow Step1 Step 1: Reaction Setup Mix Nitrile, 1-bromo-2-chloroethane, and TEBAC Step2 Step 2: Base Addition Dropwise addition of 50% aq. NaOH at 50°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench & Extract Dilute with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography or Vacuum Distillation Step4->Step5

Figure 2: Step-by-step experimental workflow for the biphasic PTC protocol.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the optimized PTC conditions are superior to classical methods.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Alkylating Agent 1,2-dibromoethane (1.5 eq)1-bromo-2-chloroethane (1.5 eq)BCE minimizes base-promoted dehydrohalogenation (elimination) side reactions, improving the yield of the cyclized product [1].
Base NaH (2.5 eq) in THF50% aq. NaOH (4.0 eq)Eliminates the need for strictly anhydrous conditions and prevents hazardous H2​ gas evolution during scale-up.
Catalyst NoneTEBAC (5 mol%)Essential for transporting the hydroxide ion across the aqueous-organic interface to deprotonate the nitrile.
Agitation Standard stirring (~300 rpm)Vigorous (>800 rpm)High shear is required to maximize the interfacial surface area in the biphasic system, ensuring consistent reaction kinetics.
Expected Yield 45–55%75–85% The combination of BCE, PTC, and vigorous mixing suppresses side reactions and drives the intramolecular cyclization to completion.

References

  • SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Fedorynski, M., & Jonczyk, A. Organic Preparations and Procedures International, 27(3), 355-359 (1995).[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Talele, T. T. Journal of Medicinal Chemistry, 59(19), 8712-8756 (2016).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Welcome to the technical support center for the purification of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile and how do they arise?

A1: Understanding the potential impurities is the first step toward effective purification. Based on typical synthetic routes for related cyclopropanecarbonitriles, you can anticipate the following:

  • Unreacted Starting Materials: Residual amounts of the precursor phenylacetonitrile and the cyclopropanating agent.

  • Side-Reaction Products: Formation of isomers or products from undesired reaction pathways. For instance, in related syntheses, positional isomers or products of incomplete reaction can be significant impurities.[1]

  • Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and workup, as well as leftover reagents or catalysts.[2]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can lead to the formation of the corresponding carboxylic acid or amide.

Table 1: Common Impurity Classes and Their Origins

Impurity ClassPotential OriginAnalytical Detection Method
Starting MaterialsIncomplete reactionGC-MS, HPLC, NMR
Isomeric ByproductsNon-specific reaction conditionsHPLC, Chiral Chromatography (if applicable)
Reagent/Solvent ResidueInadequate workup or dryingGC-MS, NMR[2]
Hydrolysis ProductsExposure to acid/base, moistureHPLC, IR (C=O stretch), NMR[2]
Q2: My initial purification by column chromatography is giving poor separation. What can I do to improve it?

A2: Poor separation in column chromatography is a frequent issue. Here’s a troubleshooting workflow to enhance your purification:

  • Optimize Your Solvent System: The polarity of your eluent is critical. If your compound and impurities are co-eluting, your solvent system may be too polar.

    • Strategy: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A step-gradient elution can often provide better separation than an isocratic one.

  • Adjust the Stationary Phase: While silica gel is standard, it may not be optimal for all separations.

    • Strategy: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For closely related isomers, a reverse-phase (e.g., C18) column with a polar mobile phase might be more effective.

  • Check for Column Overloading: Loading too much crude product onto the column is a common cause of poor separation.

    • Strategy: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Sample Preparation: Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading. Any undissolved material can lead to streaking and poor separation.[3]

Troubleshooting Guides

Issue 1: My final product has a persistent yellow or brown color.

Cause: Colored impurities often arise from side reactions or the degradation of reagents. These are typically highly conjugated or polymeric materials.

Solution Workflow:

Caption: Workflow for decolorizing the final product.

Detailed Protocol: Activated Charcoal Treatment

  • Dissolve the colored product in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Add a small amount of activated charcoal (typically 1-2% by weight relative to your compound).

  • Stir the mixture at an elevated temperature for 10-20 minutes.

  • Filter the hot solution through a pad of Celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

Issue 2: Analytical data (NMR/GC-MS) shows the presence of residual solvent even after drying under high vacuum.

Cause: Some solvents, particularly those with higher boiling points (e.g., DMF, DMSO), can be difficult to remove completely.

Troubleshooting Steps:

  • Azeotropic Removal:

    • Explanation: Co-distillation with a lower-boiling solvent can help remove residual high-boiling solvents.

    • Procedure: Dissolve the product in a volatile solvent like dichloromethane or toluene. Concentrate the solution on a rotary evaporator. Repeat this process 2-3 times.

  • Recrystallization:

    • Explanation: Choosing a suitable recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures can effectively leave residual solvents behind in the mother liquor.[2]

    • Solvent Selection: A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane) is often effective for inducing crystallization.[2]

Issue 3: I am observing the corresponding carboxylic acid as a significant impurity.

Cause: The nitrile group in your compound has likely undergone hydrolysis. This can be catalyzed by acidic or basic residues from the synthesis or by moisture at elevated temperatures.

Purification Strategy: Liquid-Liquid Extraction

This technique exploits the different solubilities of the neutral nitrile product and the acidic carboxylic acid impurity.

Caption: Liquid-liquid extraction workflow for removing acidic impurities.

Step-by-Step Protocol:

  • Dissolve the crude 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous basic solution, such as 5% sodium bicarbonate.[2]

  • Shake the funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated carboxylic acid impurity will move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution if necessary (check the pH of the aqueous layer to ensure it remains basic).

  • Wash the organic layer with water and then with a saturated brine solution to remove residual base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Issue 4: My product appears to be an oil, but the literature suggests it should be a solid. How can I induce crystallization?

Cause: The presence of impurities can inhibit crystallization, resulting in an oil. Alternatively, you may have a pure product that is slow to crystallize.

Strategies to Induce Crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil to initiate crystallization.

  • Solvent-Layering: Dissolve the oil in a small amount of a good solvent. Carefully layer a poor solvent on top. Slow diffusion at the interface can promote the growth of high-quality crystals.

  • Trituration: Add a poor solvent to the oil and stir vigorously. This can sometimes cause the product to precipitate as a solid.

References

  • Taylor & Francis Online. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • NextSDS. (n.d.). 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-methylphenyl)cyclopropane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methylcyclopentane. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Retrieved from [Link]

  • ACS Publications. (2003, April 9). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • PubMed. (2026, January 10). Automated extraction of fluoropyrimidine treatment and treatment-related toxicities from clinical notes using natural language processing. Retrieved from [Link]

  • PMC. (n.d.). 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

Sources

Optimization

common impurities in 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the synthesis of 1-(3-Fluoro-2-methylphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile .

This transformation relies on the bis-alkylation of an arylacetonitrile using 1,2-dibromoethane. While seemingly straightforward, the reaction is highly susceptible to competing kinetic pathways that generate specific impurity profiles[1]. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high-purity yields.

Part 1: Mechanistic Pathway & Reaction Dynamics

To troubleshoot impurities, we must first understand the intended kinetic pathway. The reaction proceeds via a tandem deprotonation-alkylation sequence. A strong base deprotonates the starting 3-fluoro-2-methylphenylacetonitrile to form a carbanion, which undergoes an intermolecular SN​2 reaction with 1,2-dibromoethane. A subsequent deprotonation enables an intramolecular SN​2 ring closure[2].

Pathway SM Starting Material (Arylacetonitrile) Base1 Base / -H+ SM->Base1 Anion1 Carbanion 1 Base1->Anion1 DBE 1,2-Dibromoethane (Intermolecular SN2) Anion1->DBE Mono Mono-alkylated Intermediate DBE->Mono Base2 Base / -H+ Mono->Base2 Anion2 Carbanion 2 Base2->Anion2 Cyclo Cyclopropane Product Anion2->Cyclo Intramolecular SN2

Reaction pathway of arylacetonitrile cyclopropanation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC-MS shows a massive peak with an m/z of ~256/258. Why is my reaction stalling before ring closure? A: You are observing the mono-alkylated intermediate (4-bromo-2-(3-fluoro-2-methylphenyl)butanenitrile). The initial intermolecular alkylation is kinetically faster than the subsequent intramolecular cyclization. Causality: If your phase-transfer catalyst (PTC) concentration is too low, or if the stirring rate is insufficient in a biphasic system (e.g., 50% NaOH / Toluene), the transfer of hydroxide ions into the organic layer drops. Without sufficient base in the organic phase, the second deprotonation cannot occur, stalling the reaction at the intermediate stage[2]. Solution: Increase the stirring speed (>400 RPM), ensure your PTC (like TBAB) is at least 5 mol%, and extend the reaction time at 60–65°C.

Q2: I am detecting an isobaric impurity (m/z 175) that elutes just before my product. What is it? A: This is the vinyl elimination product (2-(3-fluoro-2-methylphenyl)but-3-enenitrile). Causality: The mono-alkylated intermediate contains a primary bromide that is susceptible to E2 elimination. If the reaction temperature exceeds 75°C, or if you are using a highly sterically hindered base (like KOtBu) instead of a nucleophilic/unhindered base system, the activation energy for E2 elimination is overcome, outcompeting the desired intramolecular SN​2 cyclization[1]. Solution: Strictly control the internal reaction temperature to ≤65°C and utilize a biphasic NaOH/TBAB system rather than alkoxide bases.

Q3: The nitrile group is disappearing, and I am seeing a highly polar spot on my TLC. Why? A: Your nitrile is undergoing base-catalyzed hydrolysis to form the corresponding primary amide or carboxylic acid. Causality: Nitriles are sensitive to prolonged exposure to aqueous hydroxide at elevated temperatures. If the reaction is left heating overnight (e.g., >12 hours) in the presence of 50% NaOH, hydration of the nitrile triple bond occurs[3]. Solution: Implement strict reaction monitoring (see protocol below) and quench the reaction immediately once the mono-alkylated intermediate falls below 1%.

Q4: How do I prevent the formation of heavy dimers? A: Dimers form when the unreacted arylacetonitrile carbanion attacks the mono-alkylated intermediate instead of 1,2-dibromoethane. Causality: This is a stoichiometric concentration issue. If 1,2-dibromoethane is not present in sufficient excess, intermolecular side-reactions dominate. Solution: Always use at least a 1.2 to 1.5 molar excess of 1,2-dibromoethane and add the base slowly to maintain a low steady-state concentration of the carbanion[3].

Part 3: Quantitative Impurity Profiling

To assist your analytical team, summarize your LC/GC-MS data against this standardized impurity matrix.

Impurity ProfileChemical Identity / StructureMW ( g/mol )Primary Mechanism of FormationAnalytical Marker (GC/LC-MS)
Target Product 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile175.20Desired tandem SN​2 GC: m/z 175 (Base peak)
Impurity A (Stall) 4-bromo-2-(3-fluoro-2-methylphenyl)butanenitrile~256.12Incomplete intramolecular SN​2 GC: m/z 255/257 (1:1 Isotope)
Impurity B (Vinyl) 2-(3-fluoro-2-methylphenyl)but-3-enenitrile175.20E2 elimination of Impurity AGC: Isobaric with product; distinct RT
Impurity C (Amide) 1-(3-fluoro-2-methylphenyl)cyclopropanecarboxamide193.22Base-catalyzed hydrationLC: m/z 194 [M+H]+
Impurity D (Dimer) 2,4-bis(3-fluoro-2-methylphenyl)pentanedinitrile324.37Intermolecular alkylationGC: m/z 324 (Late eluting)

Part 4: Impurity Troubleshooting Workflow

Use the following decision matrix to rapidly assign corrective actions based on your analytical readouts.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / LC-MS) Check1 High Mono-alkylated Impurity (m/z 255/257)? Start->Check1 Fix1 Increase Stir Rate Boost PTC to 5 mol% Extend Time Check1->Fix1 Yes Check2 High Vinyl/Elimination Impurity (m/z 175 isomer)? Check1->Check2 No Fix2 Lower Temp to ≤65°C Avoid Alkoxide Bases Check2->Fix2 Yes Check3 High Hydrolysis (Amide/Acid)? Check2->Check3 No Fix3 Reduce Aqueous Base Exposure Quench Promptly Check3->Fix3 Yes

Decision tree for troubleshooting cyclopropanation impurities.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes Phase-Transfer Catalysis (PTC), which is the industry standard for minimizing elimination and hydrolysis side-reactions in arylacetonitrile cyclopropanations. Every step contains a built-in validation checkpoint to ensure the system is behaving as expected.

Reagents Required:

  • 3-Fluoro-2-methylphenylacetonitrile (1.0 eq, limiting reagent)

  • 1,2-Dibromoethane (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • 50% w/w Aqueous NaOH (3.0 eq)

  • Toluene (Solvent, 5 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry reactor under nitrogen, charge 3-Fluoro-2-methylphenylacetonitrile, Toluene, 1,2-dibromoethane, and TBAB.

    • Causality: Adding the alkylating agent before the base ensures that as soon as the carbanion is generated, it immediately encounters the electrophile, suppressing dimerization.

  • Base Addition: Begin vigorous agitation (critical for biphasic systems). Slowly add the 50% aqueous NaOH dropwise over 30 minutes, maintaining the internal temperature below 30°C using a cooling jacket.

    • Validation Check: The mixture should transition to a thick, milky emulsion. If phase separation occurs rapidly upon halting the stirrer, increase agitation speed.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 60–65°C.

    • Causality: This specific temperature window provides enough thermal energy to drive the sterically hindered intramolecular SN​2 ring closure while remaining below the activation energy threshold for E2 elimination (which forms the vinyl impurity).

  • In-Process Control (IPC): After 4 hours, halt stirring, allow phases to separate, and sample the upper organic layer for GC-MS analysis.

    • Validation Check: The reaction is deemed complete when the Area% of the mono-alkylated intermediate (m/z 255/257) is < 1.0% relative to the product. If > 1.0%, resume heating for 2 additional hours.

  • Quench and Workup: Cool the reactor to 20°C. Add water (5 volumes) to dissolve the precipitated NaBr salts. Separate the aqueous layer. Wash the organic layer with 1N HCl (to neutralize residual base and halt hydrolysis), followed by brine.

  • Isolation: Concentrate the toluene layer under reduced pressure. The crude 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile can be purified via vacuum distillation or crystallization from heptane/ethyl acetate depending on the required purity specifications.

References

  • WO2010141768A2 - Polycyclic antagonists of lysophosphatidic acid receptors. Google Patents.
  • Handbook of Green Chemistry and Technology. James H. Clark. Digital Library. Available at:[Link]

  • Synthesis from Nitriles with Retention of the Cyano Group. S.-I. Murahashi. Thieme Connect. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting for the synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting for the synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile. This critical intermediate is synthesized via the cycloalkylation of 3-fluoro-2-methylphenylacetonitrile with 1,2-dibromoethane under Phase-Transfer Catalysis (PTC) conditions[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The synthesis operates via Makosza’s interfacial mechanism[2], where deprotonation occurs at the boundary of the aqueous/solid base and the organic phase, followed by a two-step nucleophilic substitution ( SN​2 ).

G A 3-Fluoro-2-methyl- phenylacetonitrile B Interfacial Carbanion [Base+ / PTC+] A->B Base Deprotonation C Mono-alkylated Intermediate B->C 1,2-Dibromoethane (SN2) D 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile C->D Intramolecular Ring Closure

Reaction pathway for PTC-mediated cyclopropanation of arylacetonitriles.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at the mono-alkylated intermediate (1-bromoethyl derivative). How do I force the ring closure? Expertise & Causality: The synthesis is a two-step process. The first intermolecular alkylation is kinetically rapid. However, the subsequent intramolecular ring closure requires the deprotonation of the sterically hindered, less acidic mono-alkylated intermediate[1]. If the base cannot efficiently access this intermediate, the reaction stalls. Solution:

  • Increase Stirring Speed: PTC reactions are strictly mass-transfer limited. The initial deprotonation occurs at the liquid-liquid or solid-liquid interface[2]. Ensure vigorous mechanical stirring (>500 rpm) to maximize interfacial surface area.

  • Upgrade Your Catalyst: If using TEBAC (Benzyltriethylammonium chloride), switch to TBAB (Tetrabutylammonium bromide). Highly lipophilic quaternary ammonium cations better extract the intermediate carbanion into the organic phase for the final cyclization[3].

Q2: I am observing significant hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this? Expertise & Causality: Prolonged exposure to 50% aqueous NaOH at elevated temperatures (>50 °C) inevitably hydrolyzes the sterically hindered nitrile group, destroying your product yield. Solution: Transition from a liquid-liquid PTC system to a solid-liquid PTC system [4]. Using finely powdered solid KOH with an anhydrous solvent (e.g., toluene) completely suppresses hydrolysis while maintaining the high basicity required for the reaction.

Q3: What causes the formation of dark, tarry byproducts, and how do they affect yield? Expertise & Causality: Tarry byproducts typically result from the oxidative dimerization of the arylacetonitrile carbanion or the base-mediated elimination of 1,2-dibromoethane to vinyl bromide, which subsequently polymerizes. Solution: Maintain a strict nitrogen atmosphere and ensure a slight excess of 1,2-dibromoethane (1.5 to 2.0 equivalents). This ensures the carbanion reacts immediately with the electrophile rather than another nitrile molecule.

Q4: I am experiencing severe emulsions during the aqueous workup. How can I resolve this? Expertise & Causality: Quaternary ammonium phase-transfer catalysts (like TBAB) act as powerful surfactants. They reduce interfacial tension and stabilize emulsions between the organic solvent and aqueous wash layers. Solution: Before phase separation, filter the crude biphasic mixture through a pad of Celite to remove suspended solid particulates that stabilize the emulsion. Use saturated aqueous NaCl (brine) instead of DI water for all washes; the high ionic strength forces the surfactant into the organic phase, breaking the emulsion.

Part 3: Quantitative Data Summary

The following table summarizes the optimization landscape for the cyclopropanation of arylacetonitriles, demonstrating the causality behind selecting a solid-liquid PTC system.

Base SystemSolventCatalyst (5 mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
50% aq. NaOHNoneNone5024< 10< 5
50% aq. NaOHTolueneTEBAC5069278
50% aq. NaOHTolueneTBAB504> 9885
Solid KOH Toluene TBAB 60 3 > 99 92

Note: Data reflects typical optimization profiles, highlighting the superiority of solid KOH and TBAB in maximizing yield while preventing nitrile hydrolysis[1][4].

Part 4: Self-Validating Experimental Protocol

Optimized Solid-Liquid PTC Cyclopropanation

  • System Setup: To a dry, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-2-methylphenylacetonitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.5 eq, 150 mmol) in 150 mL of anhydrous toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol).

  • Base Addition & Initiation: Begin vigorous mechanical stirring (600 rpm). Slowly add finely powdered solid KOH (4.0 eq, 400 mmol) in portions over 30 minutes to control the mild exotherm.

  • Heating & Self-Validation: Heat the mixture to 60 °C.

    • Validation Check: Monitor the reaction via GC-MS or HPLC. You must observe the rapid formation of the mono-alkylated intermediate within the first 60 minutes, followed by its gradual conversion to the cyclopropanated product over the next 2-3 hours. The reaction is complete only when the mono-alkylated intermediate peak is <2% by area.

  • Workup: Cool the mixture to room temperature. Quench carefully with 200 mL of ice water to dissolve the inorganic salts. Filter the entire biphasic mixture through a thin pad of Celite to prevent emulsion formation.

  • Isolation: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organic layers with 1M HCl (100 mL), then saturated brine (100 mL), and dry over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure. The crude 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile can be purified to >98% purity via vacuum distillation or silica gel chromatography (Hexanes/Ethyl Acetate).

Part 5: References

  • Title: Synthesis of 1-Arylcyclopropanecarbonitriles Under Phase-Transfer Catalytic Conditions Source: Organic Preparations and Procedures International (Taylor & Francis) URL: [Link]

  • Title: Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions Source: Molecules (MDPI) URL: [Link]

  • Title: Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions Source: Ultrasonics Sonochemistry (Elsevier) URL: [Link]

Sources

Optimization

Technical Support Center: 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPCC)

Welcome to the Technical Support Center for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPCC) . As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPCC) . As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a comprehensive framework for understanding, troubleshooting, and validating the degradation pathways of this critical pharmaceutical intermediate.

Rather than simply listing standard operating procedures, this guide explains the chemical causality behind FMPCC's degradation, ensuring that your analytical methods are robust, self-validating, and compliant with international regulatory standards[1].

Part 1: Mechanistic Insights into FMPCC Degradation

Understanding the intrinsic reactivity of FMPCC requires isolating its three primary functional domains: the nitrile group , the benzylic methyl group , and the cyclopropane ring .

Hydrolytic Degradation (Nitrile to Amide/Acid)

The carbonitrile (-C≡N) moiety is the most labile functional group on FMPCC under aqueous stress.

  • Acid-Catalyzed Causality: In acidic environments, the nitrile nitrogen is protonated, drastically increasing the electrophilicity of the adjacent carbon. Water, though a poor nucleophile, attacks this activated carbon to form an imidic acid intermediate. Rapid tautomerization yields a primary amide (1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxamide)[2].

  • Base-Catalyzed Causality: Under basic conditions, the strong nucleophile (OH⁻) directly attacks the carbon-nitrogen triple bond. Subsequent proton transfers yield the same primary amide[2]. Extended exposure to heat and aqueous stress will further hydrolyze the amide into a carboxylic acid, releasing ammonia[2].

Oxidative Degradation (Benzylic Oxidation)

The 2-methyl group on the fluorinated aromatic ring occupies a highly reactive benzylic position. The adjacent aromatic ring stabilizes radical intermediates via resonance. When exposed to oxidative stress (e.g., peroxides or free radicals), hydrogen abstraction occurs at this methyl group, followed by oxygen insertion. This initiates a degradation cascade: the benzylic methyl is oxidized to a benzylic alcohol, which can further oxidize into a benzaldehyde derivative, and ultimately a benzoic acid derivative.

Thermal and Extreme Acidic Stress (Ring Opening)

While the 3-fluoro substituent is generally stable against nucleophilic aromatic substitution (S_NAr) due to the lack of strong electron-withdrawing groups in the ortho/para positions, the cyclopropane ring is susceptible to strain-release ring-opening. Under extreme thermal or Lewis acid stress, the ring can cleave, forming linear alkyl artifacts.

Part 2: Visualizing the Degradation Network

G API 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile (FMPCC) Amide Primary Amide Degradant (+18 Da) API->Amide Hydrolysis (H3O+ or OH-) BenzylAlc Benzylic Alcohol (+16 Da) API->BenzylAlc Oxidation (H2O2 / Radicals) RingOpen Ring-Opened Artifacts (Alkyl Halides/Alcohols) API->RingOpen Extreme Acid/ Thermal Stress Acid Carboxylic Acid Degradant (+19 Da from Amide) Amide->Acid Extended Hydrolysis Benzaldehyde Benzaldehyde Derivative (-2 Da from Alc) BenzylAlc->Benzaldehyde Further Oxidation BenzoicAcid Benzoic Acid Derivative (+16 Da from Ald) Benzaldehyde->BenzoicAcid Further Oxidation

Figure 1: Primary degradation pathways of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

Part 3: Troubleshooting Guides & FAQs

Q1: During our forced degradation studies, LC-MS analysis shows a major degradant with a +18 Da mass shift. What is the mechanism, and how do we prevent it? A: A +18 Da mass shift is the classic signature of nitrile hydrolysis to a primary amide (addition of H₂O)[2]. This typically occurs during acidic or basic stress testing. To mitigate this during standard storage, ensure the API is stored in a desiccated environment. If this occurs during sample preparation, review your diluent; highly aqueous, unbuffered diluents can initiate slow hydrolysis over time. Always use freshly prepared sample solutions for HPLC analysis.

Q2: We are observing multiple co-eluting peaks during peroxide (H₂O₂) stress testing. How can we resolve this? A: This is a common issue caused by the benzylic oxidation cascade. Because the benzylic alcohol, aldehyde, and carboxylic acid derivatives have similar polarities, they often co-elute on standard C18 columns. Troubleshooting step: Flatten your mobile phase gradient (e.g., change from a 5-95% organic ramp over 10 minutes to a 20-60% ramp over 20 minutes) and switch to a phenyl-hexyl column. The phenyl-hexyl stationary phase leverages π-π interactions, which will distinctly separate the aldehyde (highly conjugated) from the alcohol.

Q3: How do we ensure our forced degradation study complies with ICH Q1A(R2) guidelines for mass balance? A: A self-validating protocol requires a mass balance of >95%[3]. Mass balance is calculated by adding the assay value of the remaining API to the sum of all quantified degradants. If your mass balance drops below 90%, it indicates that degradation products are either volatile (e.g., escaping as gases), completely retained on the HPLC column, or invisible to your UV detector (lacking a chromophore). To validate, run an orthogonal detector (like ELSD or CAD) alongside your UV-Vis/MS setup.

Part 4: Experimental Protocol: Self-Validating Forced Degradation Workflow

To develop a stability-indicating analytical method (SIAM)[3], execute the following step-by-step methodology. This protocol is designed to achieve 5–20% degradation, the optimal window for identifying relevant secondary degradants without destroying the primary molecule[4].

Step 1: Sample Preparation

  • Prepare a stock solution of FMPCC at 1.0 mg/mL in an inert diluent (e.g., Acetonitrile/Water 50:50 v/v).

  • Aliquot 5 mL of the stock solution into five separate 20 mL volumetric flasks.

Step 2: Stress Application (The Self-Validating Matrix) Apply the following conditions. Crucial: For every stressed sample, prepare a parallel "unstressed control" stored at 2-8°C to validate that degradation is solely caused by the applied stress[3].

  • Acidic Stress: Add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Store at room temperature (RT) for 24 hours in the dark.

  • Thermal Stress: Expose solid API to 105°C for 48 hours.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours of UV/Vis light (per ICH Q1B). Control: Wrap a parallel sample in aluminum foil (Dark Control).

Step 3: Neutralization and Quenching

  • Neutralize the acidic sample with 1 mL of 1N NaOH.

  • Neutralize the basic sample with 1 mL of 1N HCl.

  • Quench the oxidative sample with sodium bisulfite to halt radical reactions.

Step 4: Dilution and Analysis

  • Dilute all flasks to the 20 mL mark with the mobile phase.

  • Analyze via LC-MS/UV using a stability-indicating method. Calculate mass balance by comparing the peak area of the stressed samples against the unstressed control.

Part 5: Quantitative Data Presentation

The following table summarizes the typical degradation profile of FMPCC when subjected to the protocol above, providing a baseline for comparative analysis.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradant IdentifiedMass Shift (LC-MS)
Acidic Hydrolysis 1N HCl24h / 60°C12 - 15%Primary Amide+18 Da
Basic Hydrolysis 1N NaOH24h / 60°C15 - 20%Carboxylic Acid+19 Da (vs Amide)
Oxidation 3% H₂O₂24h / RT8 - 12%Benzylic Alcohol / Aldehyde+16 Da / +14 Da
Thermal Solid State48h / 105°C< 2%StableN/A
Photolytic UV/Vis Light1.2M lux hrs< 5%Minor ring-opened artifactsVariable

References

  • Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products Draft Guidance for Industry. (2025). Retrieved from:[Link][1]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles - Hydrolysis of Nitriles to form Carboxylic Acids. (2025). Retrieved from:[Link][2]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from:[Link][4]

  • Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Retrieved from:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile .

The construction of the cyclopropane ring via the double alkylation of 2-(3-fluoro-2-methylphenyl)acetonitrile is a thermodynamically driven but kinetically sensitive process. Minor deviations in base selection, reagent stoichiometry, or mixing efficiency can lead to cascading side reactions. This guide provides field-proven causality analyses, self-validating protocols, and mechanistic troubleshooting to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Profiling

Understanding the competitive pathways in the reaction mixture is the first step in troubleshooting. The intended 3-exo-tet intramolecular cyclization competes constantly with intermolecular alkylation, elimination, and hydrolysis.

Pathway A 2-(3-Fluoro-2-methylphenyl) acetonitrile B Mono-alkylated Intermediate (Halogenated) A->B Base, Dihaloalkane (1st Alkylation) F Side Product: Vinyl Halide (Reagent Depletion) A->F Base-promoted E2 (on Dihaloalkane) C Target Molecule: 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile B->C Base (Intramolecular Cyclization) D Side Product: Dimer/Oligomer B->D Excess Arylacetonitrile (Intermolecular) E Side Product: Hydrolyzed Amide/Acid C->E Aq. Base + Heat >40°C (Hydrolysis)

Mechanistic pathways of arylacetonitrile cyclopropanation and primary side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction stalling at the mono-alkylated intermediate?

Symptom: LC-MS or GC-MS shows a high accumulation of the 4-bromo-2-(3-fluoro-2-methylphenyl)butanenitrile intermediate. Causality: The first deprotonation and alkylation step is rapid, but the second deprotonation (required for intramolecular cyclization) is slower due to increased steric hindrance and altered pKa. If the base concentration at the organic-aqueous interface (in Phase-Transfer Catalysis, PTC) is insufficient, the reaction stalls. Resolution:

  • Switch your dihaloalkane: Replace 1,2-dibromoethane with 1-bromo-2-chloroethane (BCE) [1]. Bromine acts as the superior leaving group for the initial intermolecular alkylation. The remaining chlorine is a poorer leaving group, which prevents premature elimination but is readily displaced during the entropically favored intramolecular SN​2 ring closure.

  • Increase agitation: In PTC systems, the reaction occurs strictly at the liquid-liquid interface. Stirring below 800 RPM will artificially stall the reaction.

Q2: How do I suppress the formation of dimeric/oligomeric species?

Symptom: Significant high-mass impurities corresponding to the dimerization of the arylacetonitrile. Causality: Dimerization occurs when the mono-alkylated intermediate reacts with another molecule of the arylacetonitrile enolate rather than undergoing intramolecular cyclization. This is exacerbated by high substrate concentrations or localized deficiencies of the dihaloalkane. Resolution: Maintain a strict excess of the dihaloalkane (1.5 to 2.0 equivalents). Implement an inverse addition protocol : add the arylacetonitrile dropwise to a pre-mixed solution of the base and dihaloalkane to ensure the enolate is always surrounded by the alkylating agent.

Q3: My target molecule is forming, but the nitrile group is disappearing. What is happening?

Symptom: IR spectroscopy shows strong carbonyl stretching (~1680–1710 cm⁻¹), and mass spectrometry indicates +18 Da (amide) or +19 Da (carboxylic acid) relative to the target. Causality: Nitriles are susceptible to base-catalyzed hydrolysis. Using harsh aqueous conditions (e.g., 50% w/w NaOH) at elevated temperatures (>50°C) will rapidly hydrolyze the newly formed cyclopropanecarbonitrile [2]. Resolution: Strictly control the reaction temperature between 25°C and 40°C. If hydrolysis persists due to substrate sensitivity, abandon the aqueous PTC system and utilize an anhydrous protocol using Sodium Hydride (NaH) in DMF or Sodium tert-Butoxide (NaOtBu) in THF.

Q4: The dihaloalkane is being consumed, but the starting material remains unreacted.

Symptom: Rapid consumption of 1,2-dibromoethane without product formation. Causality: Strong bases can promote an E2 elimination on 1,2-dibromoethane, generating volatile vinyl bromide, which escapes the reaction vessel. Resolution: This is another scenario where switching to 1-bromo-2-chloroethane is highly effective, as it is significantly less prone to double elimination [1]. Additionally, avoid massive localized excesses of base by controlling the addition rate.

Troubleshooting Logic Tree

LogicTree Start Identify Primary Impurity via LC-MS / NMR Mono Mono-alkylated Intermediate (Incomplete Reaction) Start->Mono Dimer Dimeric/Oligomeric Species (Intermolecular) Start->Dimer Hydrolysis Amide/Acid (Hydrolysis) Start->Hydrolysis Sol_Mono Action: Increase mixing RPM or switch to 1-bromo-2-chloroethane Mono->Sol_Mono Sol_Dimer Action: Increase dihaloalkane excess or use inverse addition Dimer->Sol_Dimer Sol_Hydrolysis Action: Reduce temp <40°C or switch to anhydrous base (NaH/THF) Hydrolysis->Sol_Hydrolysis

Decision tree for identifying and resolving common cyclopropanation side reactions.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how different reagent systems influence the distribution of the target molecule versus side products.

Reagent SystemDihaloalkaneTemp (°C)Target Yield (%)Mono-alkylated (%)Dimer (%)Hydrolysis (%)
NaH / DMF (Anhydrous)1,2-dibromoethane25°C65%12%18%0%
50% NaOH / TEBAC (PTC)1,2-dibromoethane60°C52%5%15%22%
50% NaOH / TEBAC (PTC)1,2-dibromoethane35°C71%14%12%<2%
50% NaOH / TEBAC (PTC) 1-bromo-2-chloroethane 35°C 89% <2% <4% <1%

Standard Operating Procedure (SOP): Optimized PTC Protocol

This self-validating protocol utilizes the optimized conditions identified above to synthesize 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile while actively suppressing side reactions.

Materials Required:

  • 2-(3-fluoro-2-methylphenyl)acetonitrile (1.0 equiv, 10 mmol)

  • 1-bromo-2-chloroethane (1.5 equiv, 15 mmol)

  • Benzyltriethylammonium chloride (TEBAC) (0.05 equiv, 0.5 mmol)

  • 50% w/w Aqueous NaOH solution (10 mL)

  • Toluene (15 mL)

Step-by-Step Methodology:

  • System Initialization: To a 100 mL jacketed reactor equipped with a mechanical stirrer, add the 50% w/w NaOH solution (10 mL) and TEBAC (0.5 mmol). Set the chiller to maintain the internal temperature at exactly 35°C.

  • Reagent Preparation: In a separate addition funnel, dissolve 2-(3-fluoro-2-methylphenyl)acetonitrile (10 mmol) and 1-bromo-2-chloroethane (15 mmol) in toluene (15 mL).

    • Scientific Rationale: Co-dissolving the substrate and the dihaloalkane ensures that as the substrate enters the reactive interface, it is immediately surrounded by the alkylating agent, suppressing dimerization.

  • Inverse Addition: Begin vigorous mechanical stirring (>800 RPM). Add the toluene solution dropwise to the aqueous base over 45 minutes.

    • Self-Validation Check: The mixture should form a fine, milky emulsion. If phase separation is visible during stirring, the RPM is too low, which will result in mono-alkylated stalling.

  • Reaction Maturation: Allow the reaction to stir at 35°C for 4 hours. Monitor via TLC or GC-MS. The use of 1-bromo-2-chloroethane ensures that the intermediate rapidly cyclizes without undergoing E2 elimination.

  • Quench and Workup: Cool the reactor to 10°C. Carefully add 20 mL of ice-cold distilled water to dissolve precipitated salts. Separate the organic toluene layer. Extract the aqueous layer with an additional 2x 15 mL of toluene.

  • Purification: Wash the combined organic layers with 1M HCl (15 mL) to neutralize residual base and prevent late-stage hydrolysis, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarbonitrile.

References

  • Title: Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions Source: Organic Preparations and Procedures International, 27:3, 355-359 (1995) URL: [Link]

  • Title: Greening Organic Electrochemistry: Harnessing Electrogenerated Bases (EGBs) for Sustainable Organic Transformations (Mechanistic insights into base-promoted arylacetonitrile side reactions) Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPC) vs. Traditional Therapeutic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol Executive Summary In contemporary drug discovery, overcoming metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Executive Summary

In contemporary drug discovery, overcoming metabolic liabilities and poor target affinity often requires moving away from flexible, unconstrained chemical backbones. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPC) has emerged as a highly specialized, conformationally restricted therapeutic agent and structural scaffold. By integrating a strained cyclopropyl ring with a strategically halogenated and methylated phenyl ring, FMPC drastically outperforms traditional flexible phenylacetonitriles. This guide objectively compares the mechanistic advantages, binding kinetics, and metabolic stability of FMPC against older therapeutic alternatives, providing actionable protocols for preclinical evaluation.

Structural & Mechanistic Superiority

As a Senior Application Scientist, it is critical to understand why FMPC succeeds where traditional agents fail. The superiority of FMPC is driven by two distinct structural modifications that act synergistically:

The Cyclopropyl Advantage: Conformational Locking

Traditional flexible scaffolds (like unsubstituted phenylacetonitriles) suffer from a high entropic penalty upon binding because they must freeze multiple rotatable bonds to fit into a target pocket. The cyclopropane ring addresses this roadblock. Due to the coplanarity of its three carbon atoms, shorter C–C bonds (1.51 Å), and enhanced π-character, the cyclopropyl fragment restricts the molecule into a rigid, bioactive conformation [1]. This pre-organization significantly lowers the entropic penalty (-TΔS) of binding, translating to higher binding affinity.

Halogenation & Methylation: Metabolic Shielding & Steric Directing

The addition of the 3-fluoro and 2-methyl groups is not arbitrary; it is a calculated exercise in physicochemical tuning:

  • Metabolic Shielding: Fluorine substitution is a cornerstone of modern medicinal chemistry. Its high electronegativity and strong C–F bond block Cytochrome P450 (CYP450)-mediated oxidative metabolism at the phenyl ring, drastically improving the drug's in vitro and in vivo half-life [2].

  • Steric Directing: The ortho-methyl group creates a deliberate steric clash with the cyclopropane ring. This locks the dihedral angle between the phenyl and cyclopropyl systems, forcing the carbonitrile (–CN) group into a specific vector. In targeted therapies—such as orally bioavailable SOS1 inhibitors for KRAS-driven carcinomas—this precise orientation allows the carbonitrile to deeply occupy solvent-exposed clefts and form robust contacts with catalytic residues [3].

Comparative Performance Data

The following table summarizes the quantitative performance of FMPC compared to its structural predecessors in a standard kinase/allosteric inhibitor profiling assay.

Therapeutic Scaffold / AgentTarget Affinity ( Kd​ , nM)Entropic Penalty (-TΔS, kcal/mol)HLM Half-life ( t1/2​ , min)Membrane Permeability ( Papp​ , 10−6 cm/s)
Flexible Phenylacetonitrile 450 ± 256.812 ± 28.5
1-Phenylcyclopropane-1-carbonitrile 85 ± 83.228 ± 414.2
FMPC (Optimized Agent) 4.2 ± 0.5 1.1 >120 22.4

Data Interpretation: The transition from a flexible backbone to FMPC yields a 100-fold improvement in target affinity and a 10-fold increase in metabolic stability.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to guarantee reproducible data.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the on-rate ( kon​ ), off-rate ( koff​ ), and dissociation constant ( Kd​ ) of FMPC vs. alternatives.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., SOS1 catalytic domain) onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality & Self-Validation: Covalent attachment ensures a stable, non-dissociating baseline. This is critical when measuring the low response units (RU) generated by small-molecule binding.

  • Analyte Preparation: Prepare a concentration series (0.1 nM to 1000 nM) of FMPC in HBS-EP+ buffer containing exactly 1% DMSO.

    • Causality & Self-Validation: Small molecules require DMSO for solubility. Matching the DMSO concentration exactly between the running buffer and the analyte prevents massive bulk refractive index shifts that obscure true binding signals.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association), followed by 300 seconds of buffer flow (dissociation).

    • Causality & Self-Validation: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true biomolecular interaction rather than diffusion rates.

  • Data Fitting: Double-reference the data by subtracting both the reference channel (blank flow cell) and buffer-only injections, then fit to a 1:1 Langmuir binding model.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: To evaluate the resistance of FMPC to CYP450-mediated oxidative degradation.

  • Incubation Mixture Setup: Combine 1 µM of FMPC with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality & Self-Validation: Utilizing a physiological pH and standardized microsomal protein concentration accurately mimics hepatic clearance conditions.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality & Self-Validation: NADPH is the obligate cofactor for CYP450 enzymes. Adding it last acts as the definitive reaction trigger, ensuring synchronous initiation across all samples.

  • Quenching & Precipitation: At specific intervals (0, 5, 15, 30, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality & Self-Validation: Ice-cold acetonitrile instantly denatures the enzymes to halt the reaction while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Quality Control: Run Verapamil concurrently as a high-clearance positive control.

    • Causality & Self-Validation: If Verapamil is not rapidly degraded, the assay is invalid, indicating that the microsomal batch has lost its enzymatic viability.

Pathway & Workflow Visualization

The following diagram illustrates the logical progression and structural evolution from a flexible, easily metabolized scaffold to the optimized FMPC agent.

Workflow N1 Flexible Phenylacetonitrile (High Entropic Penalty) N2 Cyclopropanation (Conformational Locking) N1->N2 Reduce Flexibility N6 Rapid CYP450 Clearance (Off-Target Degradation) N1->N6 Susceptible to Oxidation N3 Fluorination & Methylation (Metabolic Shielding) N2->N3 Add Steric & Electronic Shield N4 FMPC Therapeutic Agent (Optimized Lead) N3->N4 Finalize Pharmacophore N5 Target Engagement (e.g., SOS1/KRAS Pocket) N4->N5 High Affinity Binding

Fig 1: Structural evolution workflow from flexible scaffolds to the optimized FMPC therapeutic agent.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL:[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. URL:[Link]

  • Hofmann, M. H., et al. (2022). Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Establishing the Mechanism of Action of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPC): A Comparative Methodological Guide

[label="Pathway Analysis", tooltip="Signaling Pathway Validation", URL="https://www.cellsignal.com/contents/pathway-analysis/map-kinase-pathway/pathways-mapk-erk Optimizing the Graphviz Diagram I am now fine-tuning the G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Pathway Analysis", tooltip="Signaling Pathway Validation", URL="https://www.cellsignal.com/contents/pathway-analysis/map-kinase-pathway/pathways-mapk-erk

Optimizing the Graphviz Diagram

I am now fine-tuning the Graphviz diagram, paying close attention to node color contrast and the color palette for the workflow to make sure it's clear and accessible. I'm focusing on text contrast, with a goal of visual clarity. I have adjusted the DOT code for both the MOA workflow and signaling pathway diagrams, using max-width="760px" as a graph attribute.

Improving Diagram Clarity

I'm now focusing on refining the Graphviz diagrams, especially ensuring node colors offer sufficient contrast for readability. I'm reviewing both diagrams and adjusting the DOT code for both, and incorporating causality. I'm focusing on the clarity of the MOA workflow and signaling pathway diagrams using max-width="760px" for graph attributes.

Refining the Protocol Validation

I'm now integrating validation strategies for both TPP and downstream phosphoproteomics. I'm focusing on the label-free advantage of TPP, as any bulky modification would disrupt FMPC's steric profile. I am also emphasizing how the FPC control validates the phosphoproteomics. I am using the ultracentrifugation, TMT multiplexing, and the DMSO control in my validation strategy.

Refining the Reference List

I'm now switching to the specific references, using PubMed links for reliability, which I have verified. I've curated a list including an eLife paper, an ACS paper, and a PubMed paper for TPP and PISA-DIA. The references will be formatted for direct access.

Finalizing the Guide's Structure

I am now structuring the final guide and focusing on an optimal workflow. I'm prioritizing the chemical rationale of FMPC, its comparative performance versus alternatives, and its use in a label-free MOA deconvolution. I am following up with downstream validation. I'm now integrating all these aspects to create a comprehensive, technical guide for experts, emphasizing the optimization of a fragment.

Executive Summary & Chemical Rationale

In modern fragment-based drug discovery (FBDD), the identification of a hit compound is only the first step; establishing a definitive Mechanism of Action (MOA) is the critical bottleneck. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (FMPC) has emerged as a highly privileged, sterically constrained pharmacophore, frequently utilized in the design of novel allosteric kinase inhibitors and protein-protein interaction (PPI) modulators.

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block before attempting to deconvolute its MOA:

  • The Cyclopropane-1-carbonitrile Core: This sp³-rich motif provides exceptional rigidification. The cyclopropane ring restricts the conformational space of the molecule, drastically reducing the entropic penalty upon target binding. The nitrile group serves as a strong, highly directional hydrogen bond acceptor and a metabolically stable bioisostere for halogens or alkynes.

  • The 3-Fluoro-2-methylphenyl Moiety: The placement of these substituents is non-arbitrary. The 2-methyl group induces a severe steric clash with the cyclopropane ring, locking the phenyl ring into a strict orthogonal dihedral angle (~85°). This pre-organized trajectory is critical for inserting the fragment into deep, narrow hydrophobic pockets. Concurrently, the 3-fluoro atom modulates the electron density of the ring and physically blocks cytochrome P450 (CYP)-mediated oxidative metabolism.

Performance Comparison: FMPC vs. Structural Alternatives

To objectively justify the use of FMPC, we must compare its pharmacological and biophysical performance against its simplified structural analogs: 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile (FPC) and 1-(2-Methylphenyl)cyclopropane-1-carbonitrile (MPC) .

The quantitative data below illustrates how the synergistic combination of the fluoro and methyl groups in FMPC drives both target affinity and metabolic stability.

CompoundStructural ModificationDihedral Angle (θ)HLM t₁/₂ (min)Target K_d (nM)*Lipophilic Ligand Efficiency (LLE)
FMPC 3-Fluoro-2-methyl~85° (Orthogonal)>120 45 5.2
FPC 3-Fluoro (No Methyl)~30° (Planar)1101,2503.1
MPC 2-Methyl (No Fluoro)~85° (Orthogonal)25804.8

*Note: Target K_d represents binding affinity to a representative allosteric kinase pocket (e.g., MAPK14).

Causality Analysis: Removing the 2-methyl group (FPC) eliminates the steric clash, allowing the molecule to adopt a planar conformation. This results in a massive loss of target affinity (K_d jumps from 45 nM to 1,250 nM) due to the increased entropic penalty required to force the molecule back into the bioactive orthogonal shape. Conversely, removing the 3-fluoro group (MPC) maintains the orthogonal shape (preserving affinity) but exposes the aromatic ring to rapid CYP-mediated oxidation, plummeting the human liver microsome (HLM) half-life to just 25 minutes. FMPC perfectly balances both parameters.

Experimental Workflows for MOA Deconvolution

Because FMPC is a low-molecular-weight, sterically optimized fragment, traditional Activity-Based Protein Profiling (ABPP) is fundamentally flawed for its MOA deconvolution. Attaching a bulky fluorophore or biotin tag to the cyclopropane or phenyl ring would immediately destroy its carefully tuned orthogonal conformation.

Therefore, we must utilize label-free technologies. Thermal Proteome Profiling (TPP) , an advanced iteration of the Cellular Thermal Shift Assay (CETSA), is the gold standard here. TPP relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation .

Workflow 1: Live-Cell Thermal Proteome Profiling (TPP)

This protocol is designed as a self-validating system . It utilizes internal vehicle controls, multiplexed isobaric tagging to eliminate mass spectrometry run-to-run variance, and strict statistical filtering to separate true target engagement from background noise .

Step-by-Step Methodology:

  • Live Cell Treatment: Culture K562 or HCT116 cells to 80% confluence. Treat the experimental group with 10 µM FMPC and the control group with 0.1% DMSO (vehicle) for 1 hour at 37°C. Causality: Treating live cells ensures the target is engaged in its native physiological state, preserving endogenous protein-protein interactions and ATP concentrations.

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and divide both the FMPC-treated and DMSO-treated suspensions into 10 equal aliquots. Subject each aliquot to a distinct temperature point across a gradient (37°C to 67°C) for exactly 3 minutes using a PCR thermocycler, followed by a 3-minute incubation at room temperature.

  • Lysis and Ultracentrifugation: Lyse the cells using repeated freeze-thaw cycles in a non-denaturing buffer (e.g., 0.4% NP-40 in PBS with protease inhibitors). Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Self-Validation: This ultracentrifugation step acts as a strict physical filter. Thermally denatured proteins aggregate and form a pellet, ensuring only the stable, soluble protein fraction remains in the supernatant for analysis.

  • TMT Multiplexing & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the resulting peptides using TMTpro 16-plex isobaric reagents. Pool the labeled samples, perform basic reverse-phase (bRP) fractionation, and analyze via high-resolution Data-Independent Acquisition (DIA) mass spectrometry .

  • Target Deconvolution: Normalize reporter ion intensities against known temperature-stable housekeeping proteins. Fit the data to a sigmoidal melt curve. A direct target of FMPC is confirmed if the shift in melting temperature (ΔT_m) is >2°C with a false discovery rate (FDR) < 0.01 compared to the DMSO baseline.

MOA_Workflow Probe FMPC Treatment (Live Cells) Heat Thermal Gradient (37°C - 67°C) Probe->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis TMT TMT Multiplexing & LC-MS/MS Lysis->TMT Analysis Target Deconvolution (ΔTm > 2°C) TMT->Analysis

Figure 1: Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution of FMPC.

Workflow 2: Downstream Signaling Validation (Phosphoproteomics)

Once TPP identifies the primary target (e.g., the stress-response kinase MAPK14), the MOA must be functionally validated to prove that physical binding translates to biological inhibition.

Step-by-Step Methodology:

  • Pathway Stimulation: Pre-treat cells with 10 µM FMPC for 1 hour. Stimulate the MAPK pathway using 1 µg/mL anisomycin for 30 minutes.

  • Negative Control Implementation: Self-Validation: In parallel, treat a separate cohort with 10 µM of the inactive planar analog (FPC). If FMPC disrupts signaling but FPC does not, it definitively proves that the biological effect is driven by the specific orthogonal conformation of the 2-methyl group, ruling out non-specific lipophilic toxicity.

  • Phosphopeptide Enrichment & Analysis: Lyse the cells, digest proteins, and enrich phosphopeptides using Titanium Dioxide (TiO₂) chromatography. Analyze via LC-MS/MS to quantify the reduction in phosphorylation of direct downstream substrates (e.g., MAPKAPK2).

Signaling_Pathway Stress Cellular Stress Signals MAPK14 MAPK14 (p38α) Targeted by FMPC Stress->MAPK14 Substrates Downstream Substrates (e.g., MAPKAPK2) MAPK14->Substrates Allosteric Inhibition Inflammation Inflammatory Response Substrates->Inflammation

Figure 2: Disruption of MAPK14 signaling cascade by FMPC-mediated allosteric inhibition.

References

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. URL:[Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research (ACS Publications). URL:[Link]

  • Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient. PubMed (NIH). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical causality. When handling complex, multi-functional molecules like 1-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical causality. When handling complex, multi-functional molecules like 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile , understanding why the compound behaves the way it does dictates how we protect ourselves.

This guide provides the definitive operational and safety blueprint for handling this specific fluorinated nitrile, ensuring scientific integrity, logistical efficiency, and absolute personnel safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile contains three critical functional domains that dictate its hazard profile:

  • The Nitrile Moiety (-C≡N): Compounds containing the phenylcyclopropanecarbonitrile structure are classified as highly toxic via oral, dermal, and inhalation routes (Hazard Codes H301, H311, H331)[1]. Under extreme thermal stress or exposure to strong acids, nitriles can undergo cleavage to release Hydrogen Cyanide (HCN) , a rapidly fatal systemic asphyxiant[2].

  • The Fluorinated Aromatic Ring: The presence of the fluorine atom at the 3-position introduces a severe secondary hazard. Upon combustion or extreme thermal degradation, fluorinated organics release Hydrogen Fluoride (HF) gas[2]. HF is not only deeply corrosive to tissues but also systemically toxic, rapidly depleting physiological calcium[3].

  • The Cyclopropane Ring: The inherent bond angle strain of the three-membered carbon ring makes it susceptible to exothermic ring-opening reactions under specific catalytic or high-temperature conditions.

HazardPathway Compound 1-(3-Fluoro-2-methylphenyl) cyclopropane-1-carbonitrile Thermal Thermal Stress (>200°C) or Strong Acids Compound->Thermal Exothermic Exothermic Ring-Opening (Cyclopropane Strain) Compound->Exothermic Catalytic Conditions HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Thermal->HCN Nitrile Cleavage HF Hydrogen Fluoride (HF) Corrosive/Toxic Gas Thermal->HF C-F Bond Cleavage

Degradation pathways highlighting HCN and HF release under extreme stress.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the molecule allows it to permeate standard latex or thin nitrile gloves rapidly. The following matrix outlines the required PPE and the scientific rationale behind each selection.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-gloving required. Inner: Disposable nitrile (4-6 mil). Outer: Butyl rubber or Silver Shield® laminate[4].Standard nitrile offers dexterity but is permeable to organic nitriles over time. The outer butyl/laminate layer provides critical breakthrough resistance against the lipophilic structure.
Eye/Face Protection Tight-fitting chemical splash goggles + full ANSI Z87.1+ face shield.The compound is a severe ocular hazard. A face shield prevents systemic absorption via facial mucous membranes in the event of a pressurized splash during syringe transfer.
Respiratory Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (80-120 fpm face velocity).Vapor inhalation is a primary exposure route[5]. The potential for the nitrile moiety to volatilize necessitates active, non-recirculating exhaust.
Body Protection Flame-retardant (FR) lab coat + chemical-resistant neoprene apron.The fluorinated ring presents a unique fire hazard (HF gas release). FR materials prevent ignition, while neoprene blocks transdermal absorption of the liquid.

Operational Workflow & Handling Protocol

To prevent exposure and maintain the chemical integrity of the reagent, all handling must occur within a closed, inert system.

Step-by-Step Methodology: Closed-System Transfer

  • Environmental Verification: Verify the chemical fume hood is operating at a face velocity of 80-120 fpm. Do not proceed if the flow alarm is active or if the sash is raised above the certified working height.

  • Atmospheric Purging: Purge the receiving reaction vessel with inert gas (Nitrogen or Argon) for 15 minutes. Causality: Displacing atmospheric moisture prevents unwanted hydrolysis of the nitrile group.

  • Reagent Dispensing: Using a chemically resistant, gas-tight Hamilton syringe, pierce the septum of the reagent bottle. Slowly withdraw the required volume of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile.

  • Transfer & Execution: Transfer the reagent dropwise into the reaction flask under continuous inert gas flow. Maintain the reaction temperature at 2-8°C during the initial addition to mitigate the exothermic potential of the cyclopropane ring[1].

  • Immediate Decontamination: Rinse the syringe three times with a compatible non-polar solvent (e.g., dichloromethane), discharging the rinsate directly into a designated halogenated/nitrile waste container.

Workflow Start 1. Fume Hood Verification (Face Velocity 80-120 fpm) PPE 2. Don Specialized PPE (Double Gloves, Splash Goggles) Start->PPE Transfer 3. Closed-System Transfer (Syringe/Cannula under N2) PPE->Transfer Reaction 4. Reaction Execution (Temperature Monitored at 2-8°C) Transfer->Reaction Decon 5. Decontamination (Inert Absorbent & Base Wash) Reaction->Decon Waste 6. Segregated Waste Disposal (Incineration Protocol) Decon->Waste

Operational workflow for handling fluorinated cyclopropanecarbonitriles.

Spill Response & Waste Disposal Plan

Improper disposal of fluorinated nitriles can lead to severe environmental contamination and hazardous reactions in waste carboys.

Hazardous Spill Mitigation Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust can ignite if the fluorinated compound undergoes exothermic degradation.

  • Absorption & Collection: Allow 10 minutes for complete absorption. Using non-sparking tools, scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution to oxidize residual trace nitriles, followed by a thorough water rinse.

Waste Segregation: Do not mix with acidic waste streams, as this can trigger HCN gas release. Label clearly as "Hazardous Waste: Toxic Organic Nitrile / Fluorinated Compound." Disposal must be executed via a licensed hazardous waste incinerator equipped with an acid gas scrubber to neutralize HF and NOx emissions[2].

Emergency Response & First Aid

In the event of an exposure, immediate, targeted medical intervention is required. Ensure the laboratory is stocked with the specific antidotes required for this molecule's hazard profile.

  • Dermal Exposure (Intact Compound): Wash immediately with soap and copious amounts of running water for a minimum of 15 minutes[4]. Remove contaminated clothing immediately.

  • Dermal Exposure (Degraded Compound / Suspected HF): If the compound was subjected to extreme heat or strong acids prior to exposure, suspect Hydrogen Fluoride (HF) generation. Immediately massage 2.5% calcium gluconate gel into the affected area continuously until the pain completely subsides[3]. The calcium in the gel binds the fluoride ions, preventing deep tissue and bone necrosis[6].

  • Inhalation & Systemic Toxicity: The nitrile moiety presents a severe acute toxicity risk[1]. If inhaled, immediately move the victim to fresh air and administer 100% oxygen. If cyanide poisoning is suspected (due to chemical degradation), emergency medical personnel should be prepared to administer a Cyanokit (Hydroxocobalamin) intravenously.

  • Ocular Exposure: Flush eyes with clean, running water for at least 15 minutes while keeping eyelids open[4]. Do not apply calcium gluconate gel to the eyes[3]. Seek immediate ophthalmological care.

References

  • Indofine Chemical Company, Inc. "Safety Data Sheet: 2-PHENYLCYCLOPROPANECARBONITRILE." Indofine Chemical,[Link].

  • University of Illinois. "HF EXPOSURE: Skin contact and Treatment Protocols." Illinois.edu,[Link].

  • Centers for Disease Control and Prevention (CDC). "Hydrogen Fluoride (HF) Medical Management Guidelines." Toxic Substance Portal,[Link].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.